molecular formula C10H13NO3 B1176675 proto-oncogene protein c-myc I CAS No. 139106-80-2

proto-oncogene protein c-myc I

Cat. No.: B1176675
CAS No.: 139106-80-2
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Description

Overview of Proto-Oncogenes and the MYC Gene Family (c-Myc, N-Myc, L-Myc)

Proto-oncogenes are a class of genes that, under normal circumstances, encode proteins that help regulate cell growth, division, and differentiation. However, when mutated or expressed at high levels, they can contribute to the development of cancer, at which point they are referred to as oncogenes. The MYC gene family is a prominent group of proto-oncogenes that encode transcription factors. wikipedia.orgcancer.gov This family consists of three principal members in humans: c-Myc, N-Myc, and L-Myc. wikipedia.org While they share structural similarities and can perform overlapping functions, their expression patterns differ across tissues and developmental stages. nih.govmdpi.com

c-Myc is the most widely studied member and is expressed in a broad range of tissues. mdpi.com Its gene, MYC, is located on human chromosome 8. wikipedia.org

N-Myc , encoded by the MYCN gene on chromosome 2, is primarily expressed in neural and neuroendocrine tissues and is crucial for the development of the nervous system. wikipedia.orgfrontiersin.org

L-Myc , from the MYCL gene on chromosome 1, is found in tissues such as the lung and is also involved in development. wikipedia.orgfrontiersin.org

These proteins all function as transcription factors, meaning they bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. abcam.com They typically form a heterodimer with another protein called MAX (Myc-associated factor X) to bind to DNA sequences known as E-boxes and regulate the expression of a multitude of target genes. nih.govgenecards.org It is estimated that c-Myc regulates the expression of as much as 15% of all human genes. wikipedia.orgabcam.com

Gene Family MemberChromosomal LocationPrimary Tissue Expression
c-Myc (MYC)Chromosome 8q24.21Most tissues
N-Myc (MYCN)Chromosome 2p24.3Neural and neuroendocrine tissues
L-Myc (MYCL)Chromosome 1p34.2Lung and other tissues

Historical Context of c-Myc Identification and Functional Characterization

The discovery of the c-Myc gene is rooted in early cancer research. It was first identified as the cellular homolog of a viral oncogene, v-myc, found in the avian myelocytomatosis virus, which causes a type of leukemia and sarcoma in chickens. aacrjournals.orgnih.govfrontiersin.org This discovery in the early 1980s marked a significant milestone in understanding the genetic basis of cancer. frontiersin.org

Subsequent research revealed that the human c-Myc gene is frequently implicated in human cancers. A pivotal finding was its consistent involvement in Burkitt's lymphoma, a type of B-cell lymphoma. wikipedia.orgabcam.com In many cases of this disease, a chromosomal translocation occurs between chromosome 8 and chromosome 14, which places the c-Myc gene under the control of a highly active immunoglobulin gene promoter, leading to its overexpression. wikipedia.orgabcam.com

The functional characterization of the c-Myc protein progressed with the discovery of its dimerization partner, MAX. nih.gov This finding was crucial as it explained how c-Myc binds to DNA with high affinity and specificity. Further studies elucidated the protein's structure, revealing a basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) motif at its C-terminal end, which is essential for dimerization and DNA binding, and a transactivation domain at its N-terminal end, which is necessary for regulating gene expression. nih.govresearchgate.net

Global Significance of Proto-Oncogene Protein c-Myc I as a Master Regulator of Cellular Processes

c-Myc is aptly described as a "master regulator" due to its profound and widespread influence on cellular functions. nih.govplos.org It acts as a universal transcription amplifier, modulating the expression of a vast network of genes involved in virtually every key physiological process within a cell. frontiersin.org

Key Cellular Processes Regulated by c-Myc:

Cell Cycle Progression: c-Myc plays a critical role in driving the cell cycle. It promotes entry into the S-phase, the period of DNA synthesis, by upregulating the expression of positive cell cycle regulators like cyclins (e.g., Cyclin D, Cyclin E) and cyclin-dependent kinases (CDKs), while simultaneously repressing negative regulators such as p21 and p27. frontiersin.orgnih.gov

Cellular Proliferation and Growth: By stimulating the synthesis of proteins and ribosomes, c-Myc fuels cell growth and proliferation. wikipedia.orgabcam.com It achieves this by activating the transcription of genes involved in nucleotide and protein synthesis, as well as ribosome biogenesis. nih.gov

Apoptosis (Programmed Cell Death): In a seemingly paradoxical role, c-Myc can also induce apoptosis. frontiersin.orgmdpi.com This dual function is a critical cellular safeguard, as it can trigger the self-destruction of cells with abnormally high levels of proliferation, thereby preventing tumor formation. mdpi.comcreative-diagnostics.com

Metabolism: c-Myc orchestrates a metabolic shift in cells, promoting glycolysis even in the presence of oxygen (the Warburg effect), a characteristic of many cancer cells. abcam.comnih.gov This metabolic reprogramming provides the necessary energy and building blocks for rapid cell division. nih.gov c-Myc also stimulates mitochondrial biogenesis. aacrjournals.orgfrontiersin.orgnih.gov

Stem Cell Biology: c-Myc is a key factor in maintaining the self-renewal and pluripotency of stem cells. wikipedia.org It was one of the four "Yamanaka factors" used to reprogram somatic cells into induced pluripotent stem cells (iPSCs). nih.gov

The tight regulation of c-Myc levels is crucial for normal cellular function. frontiersin.org The c-Myc protein and its mRNA have very short half-lives, allowing for rapid changes in its activity in response to cellular signals. frontiersin.org Deregulation of c-Myc, often through overexpression, disrupts this delicate balance and is a common driver of tumorigenesis. abcam.comnih.gov

Cellular ProcessKey c-Myc Function
Cell Cycle Promotes G1 to S phase transition
Proliferation Stimulates synthesis of proteins and ribosomes
Apoptosis Can induce programmed cell death
Metabolism Promotes glycolysis and mitochondrial biogenesis
Stem Cells Maintains self-renewal and pluripotency

Scope and Objectives of Current this compound Research

Given its central role in cancer, c-Myc remains a high-priority target for therapeutic intervention. However, its nature as a transcription factor with a largely unstructured surface has made it a notoriously "undruggable" target for direct inhibition. mdpi.comabcam.com Therefore, current research is focused on several key areas:

Indirect Targeting Strategies: A major objective is to develop strategies to indirectly inhibit c-Myc function. This includes targeting its interaction with its binding partner MAX, inhibiting the transcription or translation of the MYC gene, or targeting downstream pathways that are essential for Myc-driven cellular processes. abcam.comfrontiersin.org

Understanding Regulatory Networks: Researchers are continuing to unravel the complex regulatory networks that control c-Myc expression and activity. This includes identifying upstream signaling pathways that activate c-Myc and downstream effector molecules that mediate its functions. frontiersin.org A deeper understanding of these networks could reveal new therapeutic vulnerabilities.

Synthetic Lethality: A promising area of research is the concept of "synthetic lethality." This approach seeks to identify genes or pathways that are essential for the survival of cells with high c-Myc expression, but not for normal cells. nih.gov Inhibiting these targets could selectively kill cancer cells that are dependent on c-Myc.

Role in Non-Cancerous Diseases: While the focus has been on cancer, there is growing interest in the role of c-Myc in other diseases. frontiersin.org Understanding its function in different pathological contexts could open up new avenues for treatment.

Advanced Therapeutic Modalities: The development of novel therapeutic approaches, such as peptide inhibitors and nucleic acid-based therapies, is being explored to overcome the challenges of directly targeting c-Myc. frontiersin.org

The ultimate goal of current c-Myc research is to translate the vast body of fundamental biological knowledge into effective therapies for the many diseases driven by its aberrant activity.

Properties

CAS No.

139106-80-2

Molecular Formula

C10H13NO3

Synonyms

proto-oncogene protein c-myc I

Origin of Product

United States

Molecular Architecture and Genetic Regulation of Proto Oncogene Protein C Myc I

Genomic Organization of the MYC Locus

The precise arrangement of the MYC gene within the human genome is fundamental to its regulation. This section details its specific chromosomal location and the structural features of the gene itself.

Chromosomal Localization

The human c-Myc gene, officially known as MYC, is situated on the long arm of chromosome 8 at the specific cytogenetic band 8q24.21. wikipedia.orgnih.govgenecards.org This region is often referred to as a "gene desert" due to the relative scarcity of other protein-coding genes in its vicinity. aacrjournals.org However, this genomic landscape is rich in regulatory elements that control MYC expression. The location of MYC within this particular chromosomal band is highly significant, as this region is frequently involved in chromosomal translocations, particularly in Burkitt's lymphoma, where it is often juxtaposed with highly active immunoglobulin gene promoters, leading to its overexpression. wikipedia.orgnih.gov

GeneChromosomal LocusCytogenetic Band
MYCChromosome 88q24.21

Exonic and Intronic Structure of the MYC Gene

The MYC gene is composed of three exons and two introns. pnas.orgatlasgeneticsoncology.org The first exon is notable for being largely non-coding, containing multiple translation termination codons and lacking a canonical translation initiation signal. pnas.org This untranslated region is thought to play a role in the regulation of MYC mRNA translation and stability. atlasgeneticsoncology.org The protein-coding sequence of c-Myc is primarily encoded by exons 2 and 3. atlasgeneticsoncology.org The intronic sequences, while not translated, contain regulatory elements that can influence gene expression. The removal of the first exon and intron has been shown to dramatically increase the oncogenic potential of MYC, suggesting the presence of cis-acting repressive elements within this region. nih.gov

FeatureDescription
Exons3
Introns2
Coding SequencePrimarily in Exons 2 and 3
Exon 1Largely non-coding, involved in post-transcriptional regulation

Alternative Promoter Usage and Transcriptional Start Sites

The transcription of the MYC gene is initiated from multiple alternative promoters, designated P0, P1, P2, and P3. aacrjournals.orgresearchopenworld.com These promoters are not all used equally. In most normal cellular contexts, the P2 promoter is the major contributor, accounting for approximately 75-90% of MYC transcripts, while the P1 promoter is responsible for about 10-25%. atlasgeneticsoncology.orgresearchopenworld.com The P0 and P3 promoters are generally used at much lower frequencies. researchopenworld.com The utilization of these different promoters can be cell-type specific and can be influenced by various signaling pathways, allowing for a nuanced regulation of MYC expression. researchgate.netbiorxiv.orgnih.gov For instance, in certain colon carcinoma cell lines, Wnt signaling preferentially activates the P1 promoter. biorxiv.org The presence of multiple transcriptional start sites allows for the generation of different MYC mRNA isoforms, which may have distinct translational efficiencies and stabilities.

PromoterTypical Contribution to Total MYC Transcripts
P0~5%
P110-25%
P275-90%
P3~5%

Transcriptional Control Mechanisms Governing Proto-Oncogene Protein c-Myc I Expression

The expression of c-Myc is tightly controlled by a complex interplay of regulatory elements and transcription factors. This section explores the mechanisms that govern MYC transcription, from long-range chromatin interactions to the specific DNA sequences that serve as binding sites for regulatory proteins.

Promoter-Enhancer Interactions and Long-Range Chromatin Looping

The regulation of MYC transcription is not confined to its immediate promoter regions. It is heavily influenced by distal regulatory elements called enhancers, which can be located hundreds of kilobases away from the gene. nih.gov These enhancers physically interact with the MYC promoters through the formation of long-range chromatin loops. researchgate.netnih.gov This three-dimensional organization of the genome brings enhancers into close proximity with the promoters they regulate, facilitating the recruitment of the transcriptional machinery and thereby activating gene expression. nih.gov The MYC locus is situated within a large topologically associating domain (TAD), a self-interacting chromatin region that favors interactions between elements within the domain. aacrjournals.org Multiple enhancers within the 8q24 region have been identified that form tissue-specific loops with the MYC promoter, contributing to its differential expression in various cell types and its deregulation in cancer. researchgate.netresearchgate.net

Regulatory Element Identification

The precise control of MYC transcription is mediated by a variety of specific DNA sequences that serve as binding sites for regulatory proteins. These elements include:

E-boxes: The c-Myc protein itself is a transcription factor that, in a heterodimer with its partner MAX, binds to specific DNA sequences known as E-boxes (consensus sequence 5'-CACGTG-3'). wikipedia.orgatlasgeneticsoncology.org This binding is a key mechanism by which c-Myc regulates the expression of its target genes, which are involved in cell proliferation and metabolism. wikipedia.org The MYC gene itself contains E-boxes in its regulatory regions, suggesting a potential for autoregulation.

G-quadruplex structures: The promoter region of MYC contains guanine-rich sequences that can fold into non-canonical four-stranded DNA structures called G-quadruplexes (G4s). aacrjournals.orgnih.govresearchgate.net These structures can act as regulatory elements. For instance, a G4-forming sequence located upstream of the P1 promoter has been shown to function as a transcriptional silencer. researchgate.netnih.gov The formation and stabilization of these G4 structures can modulate MYC transcription, and they are being explored as potential targets for therapeutic intervention. researchgate.net

CTCF binding sites: The CCCTC-binding factor (CTCF) is a key architectural protein involved in organizing the three-dimensional structure of the genome. nih.govyoutube.com CTCF binding sites are found throughout the MYC locus and play a crucial role in mediating long-range chromatin interactions, including the formation of loops between enhancers and the MYC promoters. aacrjournals.orgresearchgate.netnih.gov For example, a CTCF binding site located approximately 2kb upstream of the MYC gene is necessary for the formation of enhancer-promoter loops. aacrjournals.org CTCF can also act as a transcriptional repressor at the MYC promoter. nih.gov Some studies suggest that CTCF binding at the MYC locus is required to protect the gene from DNA methylation, thereby maintaining its transcriptional potential. nih.gov

Regulatory ElementFunction in MYC Regulation
E-boxesBinding sites for the c-Myc/MAX heterodimer, involved in transcriptional activation of target genes and potential autoregulation.
G-quadruplexesFour-stranded DNA structures in the promoter region that can act as transcriptional silencers.
CTCF binding sitesMediate long-range chromatin looping between enhancers and promoters, and can also have insulator and repressor functions.

Transcription Factor Binding and Coregulator Recruitment (e.g., Sp1)

The transcriptional regulation of the MYC gene is a complex process involving the interplay of various transcription factors and coregulators that bind to its promoter and enhancer regions. frontiersin.org The c-Myc protein itself functions as a transcription factor by forming a heterodimer with its partner protein, Max. frontiersin.orgproteopedia.org This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the regulatory regions of target genes, thereby activating their transcription. frontiersin.org

In addition to its own activity, the expression of the MYC gene is controlled by other transcription factors. One notable regulator is the transcription factor Sp1 (Specificity protein 1). Sp1 can bind to GC-rich regions within the MYC promoter to modulate its transcriptional activity. The interaction between c-Myc and Sp1 can be synergistic, leading to enhanced transcriptional activation of certain target genes.

Furthermore, c-Myc recruits a host of coregulator proteins to influence gene expression. These coregulators include histone acetyltransferases (HATs), which modify chromatin structure to a more open and transcriptionally active state. wikipedia.org By recruiting HATs, c-Myc facilitates the acetylation of histones at the promoters of its target genes, a key mechanism for transcriptional activation. frontiersin.org

Post-Transcriptional and Post-Translational Regulation of this compound

The levels and activity of the c-Myc protein are subject to intricate post-transcriptional and post-translational regulatory mechanisms, ensuring its rapid and transient expression in response to cellular signals.

The c-Myc mRNA is inherently unstable, with a short half-life of approximately 10 to 30 minutes. nih.govpnas.orgatsjournals.org This instability is a critical aspect of its regulation, allowing for rapid changes in c-Myc protein levels. atsjournals.orggrantome.com The decay of c-Myc mRNA is influenced by specific sequences within its coding region and 3' untranslated region (UTR). nih.gov

In addition to mRNA stability, the translation of c-Myc is also tightly controlled. Under normal conditions, translation initiation is cap-dependent. However, the 5' UTR of the c-Myc mRNA contains an Internal Ribosome Entry Site (IRES). wikipedia.orgnih.govwikipedia.org This IRES allows for cap-independent translation, ensuring that c-Myc protein can still be synthesized under conditions where cap-dependent translation is inhibited, such as during mitosis, apoptosis, or cellular stress. nih.govnih.gov The efficiency of IRES-mediated translation can vary between different cell types. nih.govresearchgate.net

The c-Myc protein itself is extremely unstable, with a half-life of less than 30 minutes. frontiersin.org Its rapid degradation is primarily mediated by the ubiquitin-proteasome pathway. nih.govnih.govsemanticscholar.orgembopress.org In this process, c-Myc is tagged with ubiquitin molecules, which marks it for degradation by the 26S proteasome. nih.gov

A key E3 ubiquitin ligase responsible for c-Myc ubiquitination is the F-box protein FBW7 (F-box and WD repeat domain-containing 7). nih.govnih.govembopress.orgpnas.org FBW7 recognizes and binds to c-Myc in a phosphorylation-dependent manner, leading to its ubiquitination and subsequent degradation. nih.govnih.govembopress.orgpnas.orgresearchgate.net This interaction is crucial for maintaining low levels of c-Myc in normal cells. nih.govembopress.org Another E3 ligase, CHIP (carboxyl terminus of Hsc70-interacting protein), has also been shown to interact with and ubiquitinate c-Myc, targeting it for proteasomal degradation. nih.gov

The function and stability of the c-Myc protein are further regulated by a variety of post-translational modifications (PTMs), which act as a molecular code to fine-tune its activity. nih.govnih.govresearchgate.net

Phosphorylation: Phosphorylation is a major regulatory mechanism for c-Myc. nih.gov Phosphorylation at specific residues within the N-terminal transactivation domain, such as Threonine-58 (Thr-58) and Serine-62 (Ser-62), has profound effects on c-Myc stability and function. researchgate.netnih.gov Phosphorylation of Thr-58 is a critical step for the recognition of c-Myc by the E3 ubiquitin ligase FBW7, leading to its degradation. pnas.org Conversely, phosphorylation at other sites can enhance c-Myc's transcriptional activity. nih.gov

Acetylation: c-Myc can also be acetylated on lysine (B10760008) residues. Acetylation can influence c-Myc's interaction with other proteins and may compete with ubiquitination, thereby affecting its stability. researchgate.net

Sumoylation: Sumoylation is another important PTM that regulates c-Myc. c-Myc can be modified by the attachment of Small Ubiquitin-like Modifier (SUMO) proteins. nih.govplos.org SUMOylation of c-Myc has been shown to promote its ubiquitination and subsequent degradation by the proteasome. nih.gov The SUMO E3 ligase PIAS1 mediates c-Myc SUMOylation, while the SUMO protease SENP7 can reverse this modification. nih.govresearchgate.net

Structural Biology of this compound

The c-Myc protein is a member of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors. frontiersin.orgproteopedia.org Its structure is characterized by distinct functional domains that mediate its diverse biological activities. nih.govresearchgate.netresearchgate.net

The c-Myc protein has a modular structure comprising several key domains:

N-terminal Transactivation Domain (TAD): This domain, located at the N-terminus of the protein, is essential for c-Myc's ability to activate transcription. nih.govoup.comresearchgate.net It is largely intrinsically disordered and contains several conserved regions known as Myc Boxes (MBs), including MBI and MBII, which are critical for its transforming activity and interaction with various coregulators. nih.govnih.govnih.govresearchgate.net

Basic Helix-Loop-Helix-Leucine Zipper (bHLH-LZ) Domain: Located at the C-terminus, this domain is responsible for both DNA binding and dimerization. frontiersin.orgresearchgate.netresearchgate.net The basic region directly interacts with the DNA E-box sequence, while the HLH and LZ motifs mediate the formation of the c-Myc/Max heterodimer, a prerequisite for DNA binding. frontiersin.orgwikipedia.orgnih.gov

Nuclear Localization Signal (NLS): c-Myc contains a nuclear localization signal that directs its transport from the cytoplasm into the nucleus, where it functions as a transcription factor. researchgate.netresearchgate.netnih.govcreative-biogene.com A primary NLS has been identified within residues 320-328 (PAAKRVKLD), which is sufficient to induce complete nuclear localization. nih.govnih.govresearchgate.net

Data Tables

Table 1: Key Post-Translational Modifications of c-Myc and Their Functions

ModificationKey Enzymes/RegulatorsPrimary Site(s)Functional Consequence
Phosphorylation GSK3, CDKs, MAPKs, PP2AThr-58, Ser-62Regulates protein stability (FBW7 recognition) and transcriptional activity. pnas.orgnih.gov
Ubiquitination FBW7, SKP2, CHIPMultiple Lysine residuesTargets c-Myc for proteasomal degradation. nih.govnih.govpnas.org
Acetylation p300/CBP, HDACsMultiple Lysine residuesModulates protein stability and transcriptional activity. researchgate.net
Sumoylation PIAS1, SENP7, RNF4Multiple Lysine residuesPromotes ubiquitination and proteasomal degradation. nih.govresearchgate.net

Table 2: Domain Organization of the c-Myc Protein

DomainApproximate ResiduesKey Functions
N-terminal Transactivation Domain (TAD) 1-143Transcriptional activation, interaction with coregulators. nih.govnih.govoup.com
Myc Box I (MBI) 45-63Important for transformation and apoptosis. nih.govnih.gov
Myc Box II (MBII) 129-145Essential for transforming activity. nih.govnih.gov
Nuclear Localization Signal (NLS) 320-328Mediates nuclear import. nih.govnih.gov
Basic Region 355-367DNA binding. researchgate.net
Helix-Loop-Helix (HLH) 368-409Dimerization with Max. frontiersin.orgresearchgate.net
Leucine Zipper (LZ) 410-439Dimerization with Max. frontiersin.orgresearchgate.net

Dimerization with MAX and Other Partners

The functional activity of the proto-oncogene protein c-Myc is intrinsically linked to its ability to form heterodimers with other proteins. The primary and most well-characterized binding partner of c-Myc is the MAX (MYC Associated Factor X) protein. nih.gov This dimerization is a prerequisite for the transcriptional functions of c-Myc, enabling the complex to bind to specific DNA sequences and modulate gene expression.

The interaction between c-Myc and MAX is mediated by their respective C-terminal basic helix-loop-helix leucine zipper (bHLH-LZ) domains. nih.govfrontiersin.org This structural motif facilitates both the dimerization of the two proteins and the subsequent binding of the resulting heterodimer to DNA. researchgate.netresearchgate.net The c-Myc/MAX heterodimer recognizes and binds to specific DNA sequences known as E-boxes, which have the consensus sequence CACGTG. nih.govumassmed.edupnas.org Upon binding to E-boxes in the promoter regions of target genes, the c-Myc/MAX complex typically acts as a transcriptional activator, recruiting co-activator proteins to stimulate gene expression. researchgate.net This activation of target genes is central to c-Myc's role in promoting cell proliferation, growth, and metabolism. frontiersin.org The stability of the c-Myc/MAX heterodimer is a critical determinant of its functional activity, and this interaction is considered more stable than MAX homodimers. nih.gov

While MAX is the obligate partner for c-Myc's canonical transcriptional activation functions, c-Myc can also interact with other proteins to regulate gene expression in a MAX-independent manner. One such partner is the Miz-1 (Myc-interacting Zinc finger protein-1). The interaction with Miz-1 allows c-Myc to repress the transcription of certain genes, a function that is distinct from its role as a transcriptional activator in the context of the c-Myc/MAX heterodimer. nih.govnih.gov This alternative pairing provides a mechanism for c-Myc to exert a more complex and nuanced control over cellular processes.

Dimerization PartnerInteracting Domain of c-MycFunctional Consequence of DimerizationReferences
MAX (MYC Associated Factor X) bHLH-LZTranscriptional activation of genes with E-box sequences, promoting cell proliferation and growth. nih.govnih.govfrontiersin.org
Miz-1 (Myc-interacting Zinc finger protein-1) Helix-loop-helix domainTranscriptional repression of specific target genes, contributing to the regulation of cell cycle arrest. nih.govnih.gov

Functional Implications of Protein Isoforms

The human c-myc gene gives rise to several protein isoforms through the use of alternative translation initiation codons. These isoforms differ in their N-terminal regions, leading to distinct functional properties. The two major isoforms are p64 (c-Myc2) and p67 (c-Myc1), which are initiated from an AUG and an upstream CUG codon, respectively. nih.govnih.gov A smaller isoform, c-MycS, is also produced, lacking a significant portion of the N-terminal transactivation domain. nih.gov

The p67 isoform contains an N-terminal extension of 14 amino acids compared to p64. nih.gov This seemingly minor difference has significant functional consequences. Research has shown that p67 can act as a potent and specific transactivator of certain enhancer elements. nih.govresearchgate.net In contrast, the p64 isoform may either fail to transactivate or even repress transcription driven by these same elements. nih.gov The differential expression and activity of these isoforms suggest they play distinct roles in cellular processes. For instance, the p64 protein is often predominant in growing cells, while the relative expression of p67 increases as cells approach growth arrest. nih.gov

The c-MycS isoform, due to its truncated N-terminus, lacks a substantial part of the transcriptional activation domain, including the highly conserved Myc box I (MbI). nih.gov Despite this, c-MycS is not simply an inactive form of the protein. It can still dimerize with MAX and is implicated in promoting cell proliferation. nih.gov However, a key functional distinction lies in its reduced apoptotic potential. While the full-length c-Myc isoforms can induce both cell growth and apoptosis, c-MycS appears to favor cell growth without a corresponding induction of programmed cell death. nih.gov This suggests that the N-terminal region of c-Myc is critical in determining the balance between these two cellular outcomes. nih.gov

IsoformMolecular Weight (approx.)Key Structural DifferenceKnown Functional ImplicationsReferences
p67 (c-Myc1) 67 kDaContains an N-terminal extension due to initiation at an upstream CUG codon.Potent transactivator of specific enhancer elements; implicated in cell growth and tumorigenesis. nih.govresearchgate.net
p64 (c-Myc2) 64 kDaInitiated at the canonical AUG codon.Weaker transactivator or even a repressor of certain elements compared to p67; predominant in growing cells. nih.govnih.gov
c-MycS Smaller than p64/p67Lacks a significant portion of the N-terminal transactivation domain, including Myc box I.Promotes cell proliferation but has a reduced capacity to induce apoptosis. nih.govnih.gov

Cellular Functions and Multifaceted Regulatory Roles of Proto Oncogene Protein C Myc I

Regulation of Cell Cycle Progression and Cell Proliferation

c-Myc is a master regulator of the cell cycle, driving quiescent cells into a proliferative state and ensuring the timely progression through its distinct phases. nih.gov Its expression levels are closely tied to the proliferative status of a cell, being low in quiescent cells and rapidly induced upon mitogenic stimulation to facilitate entry into the cell cycle. mdpi.com

Control of G1-S Phase Transition

A critical function of c-Myc is to propel cells through the G1 phase and into the S phase, where DNA replication occurs. nih.gov Depletion of c-Myc has been shown to hinder entry into the S-phase and cause cell cycle arrest in the G0/G1 phase in non-transformed cells. frontiersin.org Overexpression of c-Myc can shorten the G1 phase and facilitate the G1/S transition. nih.gov This control is exerted through a complex network of interactions with various cell cycle regulators. c-Myc is transiently upregulated during the transition from G0 to G1/S phase, after which its expression is maintained at a lower, stable level in cycling cells. frontiersin.org

Cyclin and Cyclin-Dependent Kinase (CDK) Modulation

c-Myc orchestrates the progression through the cell cycle, in part, by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). nih.gov It directly activates the transcription of genes encoding positive regulators of the cell cycle, such as Cyclin D, Cyclin E, Cyclin B, and several CDKs including CDK1, 2, 4, and 6. frontiersin.org Conversely, c-Myc can also repress the expression of negative regulators of the cell cycle, known as cyclin-dependent kinase inhibitors (CKIs), such as p15, p21, and p27. frontiersin.orglongdom.org This dual action of upregulating positive regulators and downregulating negative regulators creates a favorable environment for CDK activation and cell cycle advancement. nih.gov For instance, growth factor signaling in the G1 phase activates c-Myc, which in turn stimulates cyclin E/CDK2 activity. nih.gov

c-Myc Target Effect of c-Myc Functional Consequence
Cyclin D, E, BUpregulationPromotes cell cycle progression
CDK1, 2, 4, 6UpregulationActivates cell cycle machinery
p15, p21, p27DownregulationRemoves inhibition of cell cycle

E2F Transcriptional Activation and Cell Cycle Checkpoint Control

The E2F family of transcription factors plays a crucial role in the G1/S transition by controlling the expression of genes required for DNA synthesis. nih.gov c-Myc influences E2F activity, thereby impacting cell cycle progression. nih.gov While c-Myc and E2F can act in parallel pathways to promote the G1/S transition, there is also significant crosstalk between them. nih.gov c-Myc can induce the expression of E2F transcription factors. nih.gov In some contexts, Rb-deficient cells redeploy Myc and E2F3 from a normal S-G2 program to a G1-S program that drives ectopic cell cycles. nih.gov Furthermore, both Myc and E2F activities are required for the proper expression of genes like cyclin E and Cdc25A at the G1/S transition. nih.gov This intricate interplay ensures a coordinated and robust entry into S phase. In cases of DNA damage, c-Myc overexpression has been shown to alter the G1/S checkpoint, leading to inappropriate entry into S phase. nih.gov

Modulation of Apoptosis and Cell Survival Pathways

c-Myc possesses a dualistic nature, capable of promoting not only proliferation but also programmed cell death, or apoptosis. abeomics.comnih.gov This seemingly paradoxical function is critical for maintaining tissue homeostasis and eliminating potentially cancerous cells. nih.gov

Context-Dependent Induction or Repression of Apoptosis

The decision for a cell to undergo apoptosis in response to c-Myc expression is highly context-dependent, influenced by the specific cell type and the presence or absence of survival factors. nih.gov In the absence of adequate survival signals, c-Myc activity can potently induce apoptosis. qiagen.com Conversely, in the presence of survival factors, c-Myc primarily drives proliferation. researchgate.net This context-dependent activity is a crucial safeguard against uncontrolled cell growth, as it ensures that cells with potentially oncogenic levels of c-Myc are eliminated if they are not in an appropriate environment for proliferation. nih.gov Overexpression of c-Myc can sensitize cells to a variety of apoptotic stimuli, including DNA damage, death receptor signaling, and nutrient deprivation. abeomics.com

Interplay with Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2, ARF, p53)

c-Myc's apoptotic function is mediated through its complex interactions with a network of pro- and anti-apoptotic proteins. Two major pathways have been identified: a p53-dependent pathway and a p53-independent pathway. mdpi.com

The p53-dependent pathway is largely mediated through the ARF tumor suppressor. nih.gov High levels of c-Myc can induce the expression of ARF, which in turn inhibits MDM2, a negative regulator of the tumor suppressor p53. abeomics.comresearchgate.net This leads to the stabilization and activation of p53, which can then trigger apoptosis. mdpi.com

In the p53-independent pathway, c-Myc can directly regulate the expression of members of the Bcl-2 family of proteins. mdpi.com For example, c-Myc can downregulate the anti-apoptotic protein Bcl-2. wikipedia.org Conversely, ectopic expression of Bcl-2 can block Myc-mediated apoptosis. mdpi.com c-Myc can also induce the expression of the pro-apoptotic BH3-only protein Bim. nih.gov The balance between these pro- and anti-apoptotic signals ultimately determines the fate of the cell.

Interacting Protein Role in c-Myc Mediated Apoptosis Mechanism of Interaction
p53Pro-apoptoticActivated by c-Myc via the ARF-MDM2 axis
ARFPro-apoptoticInduced by c-Myc, leading to p53 stabilization
Bcl-2Anti-apoptoticIts expression can be repressed by c-Myc; its overexpression can block c-Myc-induced apoptosis
BimPro-apoptoticIts expression can be induced by c-Myc

Mechanisms of Cell Competition

Proto-oncogene protein c-Myc is a central figure in the process of cell competition, a quality control mechanism that eliminates less-fit cells from a tissue. nih.govaacrjournals.org This phenomenon involves direct or indirect competition among heterogeneous cell populations for survival, with the "fittest" cells prevailing. nih.gov In this context, cells with higher levels of c-Myc expression, often termed "winner" cells, outcompete and actively induce the elimination of neighboring cells with lower c-Myc levels, known as "loser" cells. aacrjournals.orgnih.gov This process is not passive; winner cells can trigger apoptosis in loser cells, sometimes observed as engulfment of the loser cells by the winners. nih.gov

The underlying mechanism of c-Myc-driven cell competition is closely linked to its fundamental role in promoting cell growth and proliferation. A key determinant in this competitive process is the rate of protein synthesis and ribosome biogenesis. nih.govbohrium.com c-Myc directly regulates the transcription of numerous genes involved in making ribosomes, the cellular machinery for protein synthesis. aacrjournals.orgbohrium.com By enhancing ribosome biogenesis, cells with higher c-Myc levels have an increased capacity for protein production and, consequently, a higher metabolic and proliferative fitness. nih.govresearchgate.net This superior fitness allows them to dominate the cellular environment.

Experimental models, particularly in Drosophila, have been instrumental in elucidating this process. Studies have shown that cells heterozygous for mutations in ribosomal protein genes (known as Minute mutations) are outcompeted by their wild-type neighbors. bohrium.com This suggests that the competitive advantage conferred by c-Myc is, in large part, due to its ability to boost the machinery for protein synthesis. nih.gov In essence, cell competition orchestrated by c-Myc acts as a surveillance system to ensure tissue fitness by removing suboptimal cells during development. nih.gov However, this same mechanism can be co-opted by incipient cancer cells that overexpress c-Myc to eliminate surrounding healthy cells and promote tumor progression. nih.govnih.gov

Influence on Cellular Differentiation and Dedifferentiation Processes

Repression of Terminal Differentiation

A critical function of the c-Myc protein is its potent ability to block terminal differentiation in a variety of cell types. nih.gov Terminal differentiation is the process by which a cell exits the cell cycle and acquires its final, specialized function. For this process to occur, c-Myc expression must be downregulated. nih.govnih.gov Constitutive or ectopic expression of c-Myc is sufficient to prevent cells from terminally differentiating. nih.gov

This repressive effect is functionally significant. For instance, in the differentiation of B lymphocytes into plasma cells, the transcription factor Blimp-1 represses the c-myc gene. This repression is a necessary step for differentiation to proceed; if c-Myc expression is artificially maintained, B cells fail to become plasma cells. nih.gov The mechanism through which c-Myc blocks differentiation is linked to its primary role in promoting cell proliferation. nih.gov By driving the cell cycle forward, c-Myc creates a cellular state that is incompatible with the growth arrest required for terminal differentiation. nih.govnih.gov

While the repression of c-Myc is necessary for differentiation, it is not, by itself, sufficient to trigger the process. nih.gov Other signaling pathways and transcription factors are required to actively drive the differentiation program. However, the removal of the c-Myc-imposed block is an essential prerequisite. c-Myc also exerts its anti-differentiative effects by repressing the expression of cell cycle inhibitors, such as cdkn1a, which are often crucial for establishing the post-mitotic state of terminally differentiated cells. nih.gov

Roles in Hematopoietic and Neuronal Cell Lineage Development

The c-Myc protein plays a pivotal, albeit context-dependent, role in the development of both hematopoietic and neuronal cell lineages. Its precise function is tightly regulated and varies with the developmental stage and cell type.

In the hematopoietic system, c-Myc is essential for the proper differentiation of embryonic hematopoietic stem cells (HSCs). nih.gov Definitive hematopoiesis, the process that generates all mature blood cell types, is critically dependent on c-Myc function. nih.gov Embryos lacking c-Myc in the hematopoietic lineage exhibit impaired definitive hematopoiesis and fail to develop properly. nih.gov The proto-oncogene is required in a cell-autonomous manner within the stem and progenitor cell compartments to ensure their correct development. nih.gov Conversely, for many mature hematopoietic cell types to complete their differentiation, c-Myc expression must be repressed. nih.gov For example, deregulated c-Myc expression blocks the terminal differentiation of myeloid cells. nih.gov

In the developing nervous system, c-Myc and its paralog N-Myc have distinct but sometimes overlapping roles. During early embryonic development, c-Myc is expressed in neural crest cells and is required for their formation. mdpi.com At these early stages, c-Myc helps maintain the self-renewal of neural progenitors. mdpi.com However, at later stages of neurogenesis, c-Myc expression is predominantly found in neurons that are undergoing differentiation, and its overexpression can lead to an increased number of differentiated neurons. mdpi.com This suggests a dual role where c-Myc initially supports progenitor maintenance and later promotes neuronal differentiation. mdpi.com In the developing chicken embryo, N-Myc is expressed in radial glia progenitors, while c-Myc is more prevalent in differentiating neurons. mdpi.com

Impact on Cellular Metabolism and Biosynthesis

Metabolic Reprogramming (e.g., Glucose and Glutamine Metabolism, Lactate (B86563) Production)

Proto-oncogene protein c-Myc is a master regulator of cellular metabolism, orchestrating a profound reprogramming of metabolic pathways to fuel rapid cell growth and proliferation. nih.govnih.gov This metabolic shift is characterized by increased uptake and utilization of key nutrients, most notably glucose and glutamine. nih.govaacrjournals.org

c-Myc directly activates the transcription of genes encoding glucose transporters, such as GLUT1, and multiple enzymes involved in glycolysis, including hexokinase 2 (HK2), phosphofructokinase (PFKM), and enolase 1 (ENO1). aacrjournals.org This leads to a dramatic increase in the rate of glycolysis. A hallmark of c-Myc-driven metabolism is the enhanced conversion of pyruvate (B1213749) to lactate, even in the presence of oxygen—a phenomenon known as aerobic glycolysis or the Warburg effect. nih.govaacrjournals.org c-Myc achieves this by directly upregulating the expression of Lactate Dehydrogenase A (LDHA), the enzyme that catalyzes this conversion. nih.gov

In parallel with its effects on glucose metabolism, c-Myc drives a state of "glutamine addiction," where cells become highly dependent on the amino acid glutamine for survival and proliferation. nih.gov c-Myc upregulates glutamine transporters (e.g., ASCT2/SLC1A5) and the enzyme glutaminase (B10826351) (GLS), which converts glutamine to glutamate. nih.govaacrjournals.orgaacrjournals.org Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, a process known as glutaminolysis. aacrjournals.orgmdpi.com This anaplerotic flux replenishes the TCA cycle, providing essential intermediates for the biosynthesis of other molecules, such as non-essential amino acids, lipids, and nucleotides. mdpi.comnih.gov

This coordinated upregulation of both glucose and glutamine metabolism provides the cell with the necessary ATP and biosynthetic precursors required for rapid duplication. nih.govaacrjournals.org

Metabolic Process Key Target Genes/Proteins Regulated by c-Myc Outcome
Glucose Transport GLUT1Increased glucose uptake
Glycolysis Hexokinase 2 (HK2), Phosphofructokinase (PFKM), Enolase 1 (ENO1)Enhanced breakdown of glucose to pyruvate
Lactate Production Lactate Dehydrogenase A (LDHA)Increased conversion of pyruvate to lactate (Warburg Effect)
Glutamine Transport ASCT2 (SLC1A5), SN2Increased glutamine uptake
Glutaminolysis Glutaminase (GLS), Glutamate Dehydrogenase (GLUD1)Enhanced conversion of glutamine to α-ketoglutarate to fuel the TCA cycle

Regulation of Nucleotide Metabolism and Protein Synthesis (e.g., Ribosome Biogenesis)

To sustain the high proliferation rates it induces, c-Myc must ensure that cells have an adequate supply of proteins and nucleic acids. It achieves this by acting as a master regulator of ribosome biogenesis and protein synthesis, and by controlling nucleotide metabolism. bohrium.comnih.gov The production of ribosomes is a major metabolic undertaking for a cell and is tightly linked to cell growth. bohrium.com

c-Myc directly coordinates the complex process of ribosome biogenesis by regulating the transcription of nearly all its components. nih.govelifesciences.org It controls the transcription of ribosomal RNAs (rRNAs) by RNA Polymerases I and III, and the transcription of ribosomal protein genes by RNA Polymerase II. aacrjournals.orgbohrium.com Furthermore, c-Myc regulates the expression of numerous factors essential for the processing of rRNAs and the assembly and nuclear export of ribosomal subunits. nih.gov This comprehensive control ensures a massive expansion of the cell's capacity for protein synthesis, which is a prerequisite for cell growth and division. bohrium.com

In concert with its role in ribosome production, c-Myc also governs the synthesis of nucleotides, the building blocks of DNA and RNA. aacrjournals.org It collaborates with other transcription factors, such as E2F1, to regulate genes involved in both purine (B94841) and pyrimidine (B1678525) synthesis. aacrjournals.orgaacrjournals.org By coupling the reprogramming of glucose and glutamine metabolism with the direct transcriptional activation of nucleotide synthesis enzymes, c-Myc ensures a steady supply of precursors like glycine (B1666218) and aspartate for the de novo synthesis of purines and pyrimidines, respectively. aacrjournals.org This coordinated regulation of protein and nucleotide synthesis is fundamental to c-Myc's ability to drive cell cycle progression and proliferation. nih.gov

Process Key Components/Pathways Regulated by c-Myc Primary Function
Ribosome Biogenesis Ribosomal RNA (rRNA) genes (transcribed by Pol I & III)Production of the RNA components of ribosomes.
Ribosomal Protein (RP) genes (transcribed by Pol II)Production of the protein components of ribosomes.
snoRNAs, Fibrillarin, Nucleolin, DyskerinProcessing and modification of rRNAs for ribosome assembly.
Nucleotide Metabolism Purine and Pyrimidine synthesis enzymes (e.g., IMPDH2, DHODH)De novo synthesis of nucleotide building blocks for DNA and RNA.
Protein Synthesis Translation initiation factorsControl over the initiation of mRNA translation into protein.

Mitochondrial Biogenesis and Function

The proto-oncogene protein c-Myc is a pivotal regulator of mitochondrial biogenesis and function, orchestrating the expansion of mitochondrial mass and modulating cellular metabolism. aacrjournals.orgnih.gov Extensive research has demonstrated that c-Myc influences the expression of a vast number of nuclear-encoded mitochondrial genes, thereby driving the production of new mitochondria. nih.govnih.gov This function is critical for providing the necessary energy and biosynthetic precursors to support cell growth and proliferation. nih.govnih.gov

Studies have shown that c-Myc directly binds to the promoters of genes encoding proteins involved in mitochondrial structure and function. nih.gov One of the key mechanisms by which c-Myc stimulates mitochondrial biogenesis is through the direct regulation of TFAM (Mitochondrial Transcription Factor A), a crucial factor for mitochondrial DNA (mtDNA) replication and transcription. nih.gov By inducing TFAM expression, c-Myc effectively enhances the machinery required for the synthesis of mitochondrial-encoded proteins.

Furthermore, c-Myc's influence extends to the broader regulatory network of mitochondrial biogenesis. It has been shown to directly regulate the PGC-1-related coactivator (PRC), which in turn coactivates Nuclear Respiratory Factor 1 (NRF-1), a key transcription factor for mitochondrial biogenesis. aacrjournals.org This highlights a multi-pronged approach by which c-Myc coordinates the expression of genes necessary for mitochondrial production. Research using inducible c-Myc systems has demonstrated that mitochondrial biogenesis is highly dependent on c-Myc expression. aacrjournals.orgnih.gov Induction of c-Myc leads to a significant increase in mitochondrial mass, size, and cristae density. aacrjournals.org

In addition to promoting the creation of new mitochondria, c-Myc also enhances their functional capacity. It has been observed to increase cellular oxygen consumption, indicative of heightened mitochondrial respiration. aacrjournals.org Moreover, c-Myc plays a role in reprogramming mitochondrial metabolism, particularly by regulating glutamine catabolism. aacrjournals.org It achieves this by transcriptionally repressing microRNAs miR-23a and miR-23b, which leads to increased expression of their target, mitochondrial glutaminase (GLS). aacrjournals.org This upregulation of glutaminolysis helps sustain the tricarboxylic acid (TCA) cycle, providing essential intermediates for biosynthesis in rapidly dividing cells. aacrjournals.org

The table below summarizes key research findings on the role of c-Myc in mitochondrial biogenesis and function.

Aspect of Mitochondrial Regulation Key Findings References
Gene Regulation c-Myc binds to the promoters of and upregulates numerous nuclear-encoded mitochondrial genes. aacrjournals.orgnih.govnih.gov
TFAM Regulation c-Myc directly binds to and activates the promoter of the TFAM gene, a key regulator of mtDNA replication and transcription. nih.gov
Coactivator Regulation c-Myc directly regulates the expression of PGC-1-related coactivator (PRC), which coactivates NRF-1. aacrjournals.org
Mitochondrial Mass Overexpression of c-Myc leads to a significant increase in mitochondrial mass, size, and cristae density. nih.govaacrjournals.org
Mitochondrial Function c-Myc expression is correlated with increased cellular oxygen consumption and regulates glutamine metabolism by upregulating mitochondrial glutaminase. aacrjournals.orgaacrjournals.org

Proto-Oncogene Protein c-Myc I in Stem Cell Biology and Cellular Reprogramming

The proto-oncogene protein c-Myc is a central figure in the intricate regulation of stem cell biology, playing indispensable roles in the maintenance of pluripotency, self-renewal, and cellular reprogramming. nih.govnih.govnih.gov Its multifaceted functions are critical for both embryonic development and the artificial induction of pluripotency. nih.govnih.gov

Endogenous c-Myc, along with its family member N-Myc, is essential for maintaining the fundamental characteristics of murine embryonic stem cells (mESCs), including self-renewal and pluripotency. nih.govnih.gov Studies involving the conditional knockout of both c-myc and N-myc in mESCs have demonstrated severe disruptions in their ability to self-renew, leading to enhanced differentiation and cell death. nih.govnih.gov This underscores the critical requirement of Myc for the stability of the pluripotent state. nih.govnih.gov

The role of c-Myc in pluripotency is mediated, at least in part, by its ability to orchestrate cell cycle and metabolic programs that are conducive to the stem cell state. nih.govnih.gov It is one of the four key "Yamanaka factors" (along with Oct4, Sox2, and Klf4) that can reprogram somatic cells into induced pluripotent stem cells (iPSCs). jove.com While not always essential for the generation of iPSCs, the inclusion of c-Myc significantly enhances the efficiency of reprogramming. oup.compnas.org Interestingly, research has shown that other Myc family members, like L-Myc, can also promote iPSC generation, in some cases more efficiently and with a lower risk of tumorigenesis than c-Myc. pnas.orgnih.gov

The mechanism by which c-Myc promotes pluripotency involves the regulation of a broad transcriptional network. nih.gov It has been implicated in the transcriptional regulation of several thousand genes in pluripotent stem cells. nih.gov One of its key functions is to repress genes that promote differentiation. For instance, c-Myc directly represses the transcription of Gata6, a key factor in primitive endoderm specification, thereby preventing the exit from the pluripotent state. uga.edu

The table below summarizes key research findings on the role of c-Myc in the maintenance of pluripotency and self-renewal.

Stem Cell Type Key Findings on c-Myc's Role References
Embryonic Stem Cells (ESCs) Endogenous c-Myc and N-Myc are essential for self-renewal and pluripotency. Their absence leads to differentiation and apoptosis. nih.govnih.gov
Induced Pluripotent Stem Cells (iPSCs) c-Myc is a key factor that significantly enhances the efficiency of reprogramming somatic cells into iPSCs. jove.comoup.compnas.org
General Pluripotency c-Myc helps maintain the pluripotent state by repressing differentiation-inducing genes like Gata6. uga.edu

The influence of c-Myc extends to the regulation of adult stem cell populations, including neural stem cells (NSCs) and hematopoietic stem cells (HSCs). In the context of the nervous system, c-Myc is a critical regulator of NSC quiescence and activation. researchgate.net Its expression is dynamically regulated, being low in quiescent NSCs and rapidly increasing as they transition to an activated, proliferative state. researchgate.net Overexpression of c-Myc can drive quiescent NSCs into the cell cycle and promote their proliferation. researchgate.net This function is linked to its role in coordinating the cell cycle and mitochondrial remodeling in these cells. researchgate.netnih.gov

In the hematopoietic system, c-Myc and N-Myc are co-expressed in immature hematopoietic stem cells and are crucial for their proper function. nih.gov Combined deficiency of c-Myc and N-Myc in the bone marrow leads to severe hematopoietic failure and is lethal. nih.gov These Myc proteins are required for HSC proliferation, differentiation, and long-term self-renewal. nih.gov Furthermore, c-Myc plays a critical role in the survival of HSCs by inhibiting apoptosis. nih.gov The dosage of c-Myc is also important, as haploinsufficiency can lead to ineffective hematopoiesis by impairing HSC self-renewal and quiescence. ashpublications.org

The table below outlines key research findings on the role of c-Myc in neural and hematopoietic stem cells.

Stem Cell Type Key Findings on c-Myc's Role References
Neural Stem Cells (NSCs) c-Myc regulates the transition between quiescence and activation and promotes NSC proliferation. researchgate.netnih.gov
Hematopoietic Stem Cells (HSCs) c-Myc and N-Myc are essential for HSC proliferation, differentiation, self-renewal, and survival. nih.gov
Hematopoietic Stem Cells (HSCs) c-Myc dosage is critical, with haploinsufficiency leading to impaired HSC function. ashpublications.org

Transcriptional and Epigenetic Mechanisms Mediated by Proto Oncogene Protein C Myc I

Proto-Oncogene Protein c-Myc as a Sequence-Specific DNA-Binding Transcription Factor

The proto-oncogene protein c-Myc is a transcription factor that plays a pivotal role in regulating a vast network of genes involved in fundamental cellular processes. pnas.orgfrontiersin.orgnih.gov Its function as a regulator of gene expression is intrinsically linked to its ability to bind to specific DNA sequences and modulate the transcriptional machinery. c-Myc belongs to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) family of transcription factors. nih.gov For its DNA-binding activity, c-Myc must form a heterodimer with another bHLH-LZ protein, Max (Myc-associated factor X). nih.govoup.comnih.gov This dimerization is a prerequisite for the complex to recognize and bind to its target DNA sequences, thereby initiating its transcriptional program. pnas.org The C-terminal domain of c-Myc contains the bHLH-LZ motif responsible for both dimerization with Max and DNA interaction, while the N-terminal domain functions as a transactivation domain, recruiting other proteins to activate gene expression. pnas.orgnih.govresearchgate.net

The c-Myc/Max heterodimer functions by recognizing and binding to specific DNA sequences known as E-boxes. pnas.org The canonical E-box sequence has the consensus motif CACGTG, although the complex can also bind to variants. nih.govoup.comnih.govpnas.org The basic region of the c-Myc protein makes direct contact with the DNA within the major groove at this E-box sequence. nih.gov While thousands of potential E-box sites exist throughout the genome, c-Myc preferentially binds to those located within transcriptionally active regions of chromatin, such as promoters and enhancers. nih.govnih.gov

The affinity of c-Myc/Max for E-boxes can be influenced by the surrounding chromatin environment. nih.gov Binding is often found within CpG islands, which are typically associated with an open and accessible chromatin state. nih.gov Furthermore, methylation of the central CpG dinucleotide within the E-box can inhibit the binding of the c-Myc/Max complex, adding another layer of regulatory control. pnas.org In some cases, c-Myc/Max dimers can bind cooperatively to adjacent E-box sequences, which significantly increases their binding affinity for certain target genes, such as the ornithine decarboxylase (ODC) gene. oup.comnih.gov

Upon binding to E-box sequences in the regulatory regions of target genes, the c-Myc/Max heterodimer primarily functions as a transcriptional activator. researchgate.net The N-terminal transactivation domain of c-Myc recruits co-activator complexes that modify chromatin structure to facilitate transcription. researchgate.netresearchgate.net These complexes often include histone acetyltransferases (HATs), such as GCN5 and TIP60. researchgate.net By acetylating histone proteins, these enzymes neutralize the positive charge of lysine (B10760008) residues, leading to a more relaxed chromatin structure that is accessible to the basal transcription machinery, thereby promoting gene expression. nih.gov

In addition to its role as a classic sequence-specific transcription factor, c-Myc is also described as a universal amplifier of transcription. frontiersin.orgnih.gov In this model, particularly in cancer cells where c-Myc is overexpressed, it can invade the promoters and enhancers of virtually all active genes, not strictly depending on E-box sequences. frontiersin.orgnih.govresearchgate.net This leads to a general amplification of the existing transcriptional landscape of the cell. frontiersin.org

Besides its primary role in transcriptional activation, c-Myc can also mediate gene repression. nih.gov This function is critical for its biological effects, including its ability to block cell differentiation and cell-cycle arrest. nih.gov Repression by c-Myc occurs through mechanisms distinct from its activation function.

One major mechanism of repression involves the interaction of c-Myc with the zinc-finger transcription factor Miz-1 (Myc-interacting zinc-finger protein 1). nih.govnih.govfrontiersin.org The c-Myc/Miz-1 complex can bind to the initiator (Inr) elements at the core promoters of certain genes, such as the cell cycle inhibitors p15, p21, and p27. nih.gov Instead of activating these genes, the presence of c-Myc in this complex prevents Miz-1 from recruiting its own co-activators, thereby repressing their transcription. nih.gov There is evidence that Miz-1 and Max may compete to bind with c-Myc, suggesting that the formation of a repressive c-Myc/Miz-1 complex occurs at the expense of the activating c-Myc/Max heterodimer. nih.govsci-hub.se

Another key pathway for transcriptional repression involves the Max network of proteins. researchgate.net Max can form heterodimers not only with c-Myc but also with members of the Mad family of proteins (Mad1, Mxi1, Mad3, Mad4) and Mnt. pnas.orgresearchgate.net These Mad/Max and Mnt/Max heterodimers recognize and bind to the same E-box sequences as c-Myc/Max. researchgate.net However, instead of recruiting co-activators, Mad and Mnt proteins recruit co-repressor complexes, including Sin3a and Sin3b, which in turn recruit histone deacetylases (HDACs). researchgate.net HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Therefore, Mad and Mnt proteins act as antagonists to c-Myc function by competing for E-box binding sites and actively repressing gene expression. pnas.orgresearchgate.net

Identification and Validation of Proto-Oncogene Protein c-Myc I Target Gene Networks

Understanding the broad impact of c-Myc on cellular physiology requires the comprehensive identification and functional validation of its direct and indirect target genes. The advent of high-throughput genomic techniques has been instrumental in mapping the c-Myc regulatory network on a global scale.

A primary method for identifying direct c-Myc target genes is Chromatin Immunoprecipitation (ChIP). nih.gov This technique uses antibodies specific to c-Myc to isolate the DNA sequences that are physically bound by the protein in living cells. nih.gov When combined with high-throughput sequencing (ChIP-seq) or microarray analysis (ChIP-chip), ChIP can map c-Myc binding sites across the entire genome, providing a snapshot of its direct regulatory targets. nih.gov These studies have revealed that c-Myc binds to the promoter regions of thousands of genes. nih.gov

To complement binding data, transcriptomic approaches are used to identify genes whose expression levels are altered by c-Myc. Techniques such as Serial Analysis of Gene Expression (SAGE) and DNA microarrays have been employed to compare the transcriptomes of cells with low and high levels of c-Myc activity. pnas.org For instance, SAGE performed in human endothelial cells after c-Myc expression identified hundreds of genes that were either induced or repressed. pnas.org The integration of genome-wide binding data (ChIP-seq) with gene expression data (RNA-seq or microarrays) allows for a more robust identification of bona fide, functional c-Myc target genes—those that are both bound by c-Myc and show a corresponding change in expression. nih.gov

Once identified, the vast sets of c-Myc target genes are functionally characterized to understand how c-Myc orchestrates complex biological programs. Gene Ontology (GO) and pathway analysis of these gene sets consistently show enrichment for processes essential for cell growth and proliferation. frontiersin.orgoncotarget.com

Key functional categories of c-Myc target genes include:

Cell Cycle Regulation: c-Myc promotes cell cycle progression by activating genes that drive the G1/S and G2/M transitions. pnas.orgnih.gov Targets include cyclins (e.g., Cyclin B1, Cyclin E) and cyclin-dependent kinases (e.g., CDK4). pnas.orgfrontiersin.org Concurrently, it represses inhibitors of the cell cycle like p21. nih.gov

Metabolism: c-Myc reprograms cellular metabolism to support rapid cell growth and division, a phenomenon known as the Warburg effect. pnas.org It activates genes involved in glycolysis, such as Lactate (B86563) Dehydrogenase A (LDHA), and glutaminolysis. pnas.org

Protein Synthesis and Ribosome Biogenesis: A large number of c-Myc targets are involved in ribosome assembly and protein translation, reflecting its role in promoting an increase in cell mass (growth).

DNA Replication and Repair: To ensure genome integrity during rapid proliferation, c-Myc induces genes involved in DNA repair, such as BRCA1 and MSH2. pnas.org

The table below provides examples of validated c-Myc target genes and their functions.

Gene TargetFunctionRegulation by c-Myc
CDK4 Cell Cycle Progression (G1 phase)Activation
Cyclin B1 Cell Cycle Progression (G2/M phase)Activation
LDHA GlycolysisActivation
ODC1 Polyamine SynthesisActivation
MNT Transcriptional RepressorActivation (Negative Feedback)
BRCA1 DNA RepairActivation
p21 (CDKN1A) Cell Cycle InhibitionRepression (via Miz-1)

This functional characterization demonstrates that c-Myc acts as a central hub, coordinating a wide array of transcriptional programs that are essential for cell proliferation and transformation. frontiersin.org

Table of Mentioned Compounds

Chromatin Remodeling and Epigenetic Modulation by this compound

The c-Myc protein is a pivotal transcription factor that reshapes the chromatin landscape to drive gene expression programs associated with cell proliferation and growth. It achieves this primarily by recruiting various enzymatic complexes that modify chromatin structure, making DNA more accessible for transcription.

Recruitment of Histone Acetyltransferases (HATs) and Chromatin Modifiers

A key mechanism of c-Myc-driven transcriptional activation is the recruitment of histone acetyltransferases (HATs) to the promoter regions of its target genes. nih.govresearchgate.net This recruitment leads to the acetylation of lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with DNA, thereby facilitating a more open chromatin state conducive to transcription. nih.gov

The c-Myc protein does not possess intrinsic HAT activity; instead, it forms complexes with various HATs and their associated proteins. nih.gov Through its interaction with the essential cofactor TRRAP (Transformation/Transcription Domain-Associated Protein), c-Myc can recruit distinct macromolecular complexes containing either the HATs GCN5 (General Control Nondepressible 5) or TIP60 (Tat-Interacting Protein 60). embopress.orgnih.gov Research has demonstrated that c-Myc associates with TIP60 and recruits it, along with other components of its complex like p400, TIP48, and TIP49, directly to the chromatin of target genes. embopress.orgnih.gov The overexpression of an enzymatically inactive form of TIP60 has been shown to delay c-Myc-induced histone H4 acetylation. embopress.orgnih.gov

Furthermore, c-Myc interacts with other HATs, including p300/CBP and PCAF, to promote local hyper-acetylation of histones. nih.gov Quantitative chromatin immunoprecipitation (qChIP) studies have profiled the specific lysine residues that are acetylated following c-Myc binding. The most significantly enhanced acetylation marks are found on H3K14, H3K18, H3K9, H4K5, and H4K12. nih.gov In some cases, c-Myc can also regulate the expression of HATs directly; for instance, it binds to E-box sequences in the GCN5 promoter, leading to its upregulation and a consequent widespread increase in histone acetylation. mdpi.com

Table 1: Histone Acetyltransferases and Modifiers Recruited by c-Myc

Recruited Protein/Complex Key Interacting Partner(s) Primary Histone Targets Functional Consequence
TIP60 Complex TRRAP, p400, TIP48, TIP49 Histone H4 nih.govembopress.org Promotes histone acetylation and transcriptional activation embopress.orgnih.gov
GCN5/PCAF TRRAP embopress.org Histone H3 nih.gov Contributes to histone acetylation at target promoters nih.gov
p300/CBP c-Myc Histone H3 nih.gov Induces transcription via H3K27Ac enhancement researchgate.net

Influence on Histone Methylation Patterns (e.g., H3K4me3, H3K27me3)

The influence of c-Myc on histone methylation is complex and appears to be context-dependent. Histone methylation can be associated with both gene activation (e.g., H3K4me3) and repression (e.g., H3K27me3).

Studies have yielded varied results regarding c-Myc's effect on the activating mark H3K4me3. Some research indicates that c-Myc has no general effect on H3K4me2 or H3K4me3 levels, although it can cause changes at individual promoters. nih.gov Another study reported that c-Myc does not modulate H3K4 trimethylation. researchgate.net Conversely, other findings suggest that H3K4me3 levels can positively correlate with c-Myc levels, with an approximately 8-fold increase in c-Myc augmenting H3K4me3 abundance by 50-60%. researchgate.net It is established that c-Myc preferentially associates with promoters already enriched for euchromatic marks, including H3K4me2 and H3K4me3. nih.gov

Regarding the repressive mark H3K27me3, c-Myc has been shown to inhibit its deposition at certain target genes. researchgate.net This is significant as many genes targeted by c-Myc have bivalent chromatin marks, meaning they possess both the active H3K4me3 mark and the repressive H3K27me3 mark, poising them for rapid activation. researchgate.net In specific contexts, such as BRAFV600E-driven tumorigenesis, c-Myc is essential for inducing epigenetic silencing by increasing H3K27me3 levels. nih.gov This occurs through the upregulation of Polycomb Repressive Complex 2 (PRC2) components, which are responsible for catalyzing this methylation mark. nih.gov Additionally, c-Myc has been shown to selectively induce dimethylation of H3K79 (H3K79me2), a mark associated with transcription elongation, at its target promoters. nih.gov

Interaction with Polycomb Group (PcG) Targets

Polycomb group (PcG) proteins are transcriptional repressors that play critical roles in development and cancer by maintaining genes in a silent state, primarily through the PRC2 and PRC1 complexes. nih.govresearchgate.net The PRC2 complex mediates the trimethylation of H3K27, creating docking sites for the PRC1 complex, which then helps to compact chromatin. researchgate.net

The interaction between c-Myc and the PcG system is multifaceted. nih.gov As mentioned, c-Myc can directly activate the transcription of PRC2 components, such as EZH2 and SUZ12, thereby influencing the global levels of the repressive H3K27me3 mark. nih.gov This suggests that in some cellular environments, c-Myc can enhance repressive machinery, potentially to silence tumor suppressor genes. nih.gov

Conversely, c-Myc often acts to antagonize PcG-mediated repression at specific gene loci. By recruiting HATs and other co-activators, c-Myc can counteract the repressive chromatin environment established by PcG proteins, leading to the activation of previously silenced developmental genes. The relationship is further complicated by the existence of variant PRC1 complexes, such as PRC1.6, which contains the c-Myc antagonist Mga. life-science-alliance.org Interestingly, another component of this complex, Pcgf6, has been found to function as a tumor suppressor in Myc-induced lymphomagenesis, acting independently of Mga, which highlights the intricate and sometimes contradictory roles of these proteins in the context of c-Myc activity. life-science-alliance.org

Non-coding RNA Regulation in this compound Biology

Beyond its role in regulating protein-coding genes, c-Myc is a master regulator of the non-coding transcriptome, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). aimspress.com This regulation adds a critical layer to the control of cellular processes governed by c-Myc.

Transcriptional Control of MicroRNAs (miRNAs)

c-Myc exerts widespread control over miRNA expression, acting as both a direct transcriptional activator and repressor. nih.govresearchgate.net This regulation is a key part of its oncogenic program. springernature.com For example, c-Myc directly binds to the promoter of and activates the expression of the miR-17-92 cluster, an oncogenic polycistron that promotes cell proliferation and inhibits apoptosis. nih.govresearchgate.net

Conversely, c-Myc can repress the expression of several tumor-suppressive miRNAs. tandfonline.com These include miR-15a/16-1, which targets the anti-apoptotic protein BCL2, and miR-34a, a direct transcriptional target of the p53 tumor suppressor that contributes to apoptosis. tandfonline.com By repressing these miRNAs, c-Myc can disable key cellular checkpoints and promote survival. tandfonline.com

Table 2: Examples of miRNAs Directly Regulated by c-Myc

miRNA c-Myc Regulation Role of miRNA
miR-17-92 cluster Activated Oncogenic; promotes proliferation, angiogenesis nih.govresearchgate.net
miR-34a Repressed Tumor suppressive; component of p53 pathway, induces apoptosis nih.govtandfonline.com
miR-15a/16-1 Repressed Tumor suppressive; targets BCL2, CCND1 nih.govtandfonline.com
miR-9 Activated Context-dependent roles in development and cancer nih.govresearchgate.net
miR-29 family Repressed Tumor suppressive functions researchgate.net

Regulation of Long Non-coding RNAs (lncRNAs)

The interplay between c-Myc and long non-coding RNAs (lncRNAs) forms a complex regulatory network. aimspress.com Genome-wide studies have revealed that c-Myc transcriptionally regulates a large number of lncRNA genes. aimspress.comnih.gov These c-Myc-regulated lncRNAs are involved in various cellular processes, including cell cycle progression and tumorigenesis. nih.gov

For instance, c-Myc can directly bind to the promoter of the lncRNA SNHG7 (Small Nucleolar RNA Host Gene 7) and promote its transcription, which in turn can influence glycolysis in breast cancer cells. nih.gov Another example is the lncRNA EMS (E2F1 mRNA stabilizing factor), which is a direct transcriptional target of c-Myc. pnas.org EMS functions as an oncogenic molecule by cooperating with an RNA-binding protein to stabilize the mRNA of the E2F1 transcription factor, thereby promoting G1/S cell cycle progression. pnas.org

The regulation is not unidirectional; some lncRNAs can, in turn, regulate c-Myc expression or activity. aimspress.com This creates feedback loops within the c-Myc regulatory network. For example, some lncRNAs act as scaffolds, guiding chromatin-modifying enzymes to specific genomic locations, while others can interact directly with transcription factors. mdpi.com c-Myc can also repress the expression of certain lncRNAs, such as MYCLo-4, -5, and -6, which have been shown to antagonize c-Myc-modulated cell proliferation. nih.gov This intricate lncRNA-c-Myc network is crucial for sustaining the oncogenic programs driven by c-Myc. mdpi.com

Interactions Within Cellular Signaling Pathways and Regulatory Networks of Proto Oncogene Protein C Myc I

Upstream Signaling Pathways Regulating Proto-Oncogene Protein c-Myc I Activity

The expression and stability of the c-Myc protein are meticulously regulated by a confluence of upstream signaling pathways that respond to extracellular cues, such as growth factors and mitogens. These pathways converge on c-Myc to control cell proliferation, growth, and metabolism.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are central signaling cascades that translate signals from receptor tyrosine kinases into cellular responses, including the regulation of c-Myc.

Activation of the MAPK/ERK pathway leads to the phosphorylation of c-Myc at Serine 62. This phosphorylation event, mediated by ERK, stabilizes the c-Myc protein and prevents its degradation. nih.govoncotarget.com Conversely, the PI3K/Akt pathway contributes to c-Myc stability primarily by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). nih.govembopress.org GSK-3β normally phosphorylates c-Myc at Threonine 58, which marks the protein for ubiquitination and subsequent proteasomal degradation. oncotarget.com Akt, a key downstream effector of PI3K, phosphorylates and inactivates GSK-3β, thereby preventing c-Myc degradation and promoting its accumulation. nih.govoncotarget.com Therefore, both the MAPK/ERK and PI3K/Akt pathways converge to enhance c-Myc protein stability and activity, driving cell cycle progression. researchgate.netnih.gov

Pathway ComponentEffect on c-MycMechanism of Action
MAPK/ERK StabilizationPhosphorylates c-Myc at Serine 62, preventing degradation. nih.govoncotarget.com
PI3K/Akt StabilizationAkt phosphorylates and inactivates GSK-3β. nih.govembopress.org
GSK-3β DegradationPhosphorylates c-Myc at Threonine 58, targeting it for degradation. oncotarget.com

The activity of c-Myc is also intricately linked with key developmental and signaling pathways, including Wnt, Sonic Hedgehog (Shh), Notch, and JAK/STAT. These pathways are crucial for normal development and tissue homeostasis, and their aberrant activation in cancer often involves the upregulation of c-Myc.

The canonical Wnt signaling pathway plays a direct role in regulating c-Myc transcription. researchgate.net In the presence of a Wnt ligand, β-catenin is stabilized, translocates to the nucleus, and acts as a coactivator for T-cell factor (Tcf) transcription factors, which directly bind to the c-myc promoter and activate its expression. nih.gov

The Notch signaling pathway, which governs cell fate decisions, also influences c-Myc expression. nih.govnih.gov Upon ligand binding, the Notch intracellular domain (NICD) is cleaved and moves to the nucleus, where it can activate the transcription of target genes, including c-myc. researchgate.net

The Sonic Hedgehog (Shh) pathway is another developmental pathway that can regulate members of the Myc family. For instance, Shh signaling can promote the expression and post-transcriptional stabilization of N-Myc, a closely related oncogene, in certain cancers like medulloblastoma. frontiersin.org

The JAK/STAT pathway, typically activated by cytokines, is another important upstream regulator. ebrary.net Signal binding leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes, which can include c-myc. ebrary.net

Downstream Effectors and Feedback Loop Mechanisms

As a potent transcription factor, c-Myc, in partnership with its obligate heterodimerization partner Max, binds to E-box sequences in the promoter regions of a vast number of target genes. It is estimated to regulate 10-15% of all human genes, thereby acting as a global transcriptional amplifier. aacrjournals.orgyoutube.com

c-Myc orchestrates a wide range of cellular programs essential for cell growth and proliferation. nih.gov It stimulates the expression of genes involved in cell cycle progression, including cyclins (Cyclin D, E, A, B) and cyclin-dependent kinases (CDKs), while simultaneously repressing the transcription of cell cycle inhibitors like p15, p21, and p27. frontiersin.orgfrontiersin.orgmdpi.com This dual action propels cells through the G1/S transition and subsequent phases of the cell cycle. nih.gov

Beyond cell cycle control, c-Myc is a master regulator of metabolism and biosynthesis. nih.gov It upregulates genes involved in glycolysis, glutaminolysis, and nucleotide and protein synthesis, thereby providing the necessary building blocks and energy for rapid cell duplication. nih.gov c-Myc also drives ribosome biogenesis by regulating the expression of components of the RNA polymerase I and III apparatuses. frontiersin.org

c-Myc plays a direct, non-transcriptional role in the initiation of DNA replication. nih.gov It has been shown to bind to components of the pre-replicative complex at origins of replication, facilitating the recruitment of other essential factors like Cdc45. frontiersin.org This function is critical for driving cells into S-phase. nih.gov

The role of c-Myc in DNA repair is complex and appears to be context-dependent. On one hand, c-Myc can bind to the promoters of several DNA double-strand break (DSB) repair genes, such as RAD51, BRCA1, and components of the non-homologous end joining (NHEJ) pathway, suggesting a role in maintaining genomic integrity. aacrjournals.org On the other hand, overexpression of c-Myc is also associated with increased DNA damage and genomic instability. nih.govmdpi.comnih.gov This may be due to increased replication stress or, paradoxically, the suppression of DSB repair pathways under certain conditions. nih.govmdpi.com For example, some studies have shown that c-Myc can directly interact with and inhibit the Ku70/Ku80 complex, a key component of the NHEJ repair pathway. nih.gov

A positive feedback loop has been identified where c-Myc upregulation leads to a glycolytic shift. nih.govoup.com This metabolic reprogramming increases the production of acetyl-CoA, leading to elevated histone acetylation, which in turn further enhances the expression of c-Myc, creating a self-reinforcing circuit that promotes malignant phenotypes. nih.govnih.gov

Interplay with Other Oncogenes and Tumor Suppressors in Cellular Transformation

Cellular transformation is a multi-step process that typically requires the cooperation between multiple genetic alterations. c-Myc activation is a potent driver of tumorigenesis, but its oncogenic potential is often unleashed or enhanced by collaboration with other oncogenes and the inactivation of tumor suppressor genes.

c-Myc activation is often not sufficient to cause cancer on its own because high levels of c-Myc can also trigger apoptosis, a protective mechanism. youtube.com This apoptotic response is frequently mediated by the p53 tumor suppressor pathway. Consequently, for tumors to develop, the pro-apoptotic function of c-Myc must be bypassed, often through mutations in p53 or the upregulation of anti-apoptotic proteins. creative-diagnostics.com c-Myc can also directly antagonize p53 function by repressing the expression of the p53 target gene p21, a potent CDK inhibitor. nih.govplos.org

The tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, is another critical factor. Loss of PTEN function leads to hyperactivation of Akt, which, as previously mentioned, stabilizes c-Myc. Studies have shown that the concurrent loss of PTEN and overexpression of c-Myc cooperate powerfully to drive prostate tumorigenesis. plos.org Similarly, c-Myc collaborates with other oncogenes like Ras. nih.gov Ras signaling, acting through the MAPK and PI3K pathways, enhances c-Myc activity, and together they drive uncontrolled proliferation and transformation.

Interacting FactorClassNature of Interaction with c-Myc
Ras OncogeneCooperates with c-Myc; Ras signaling stabilizes c-Myc protein. nih.gov
p53 Tumor SuppressorAntagonistic relationship; high c-Myc can induce p53-mediated apoptosis. c-Myc can repress p53 target genes like p21. nih.govplos.org
PTEN Tumor SuppressorPTEN loss leads to Akt activation, which stabilizes c-Myc, promoting tumorigenesis. plos.org
β-catenin Oncogenic proteinActs as a coactivator with Tcf to directly increase c-Myc transcription. nih.gov
Max Transcription FactorForms an obligate heterodimer with c-Myc to bind DNA and regulate transcription. nih.gov

Functional Relationships with p53, ARF, and MDM2

The interplay between c-Myc and the p53 tumor suppressor pathway is a cornerstone of cellular defense against uncontrolled proliferation. Aberrant activation of c-Myc triggers a potent tumor-suppressive response orchestrated by p53, often leading to apoptosis or senescence. This response is primarily mediated through the ARF tumor suppressor, which functions as a critical sensor of oncogenic c-Myc activity.

When c-Myc levels are pathologically elevated, it induces the expression of the ARF protein (p19ARF in mice and p14ARF in humans) researchgate.netnih.gov. ARF, in turn, inhibits the E3 ubiquitin ligase MDM2 nih.govfrontiersin.org. The primary function of MDM2 is to bind to p53 and target it for proteasomal degradation, thus keeping p53 levels low in normal cells frontiersin.orgpnas.org. By sequestering and inhibiting MDM2, ARF prevents p53 degradation, leading to p53 stabilization, accumulation, and activation researchgate.netpnas.org. Activated p53 then transcriptionally induces target genes that halt the cell cycle (e.g., p21) or initiate apoptosis (e.g., BAX, PUMA) researchgate.net.

This c-Myc-ARF-MDM2-p53 axis forms a crucial negative feedback loop that counteracts the pro-proliferative signals of c-Myc researchgate.net. The protracted latency of c-Myc-driven tumors often reflects the time required for cancer cells to acquire mutations that disable this protective pathway, typically through the loss of ARF or p53 function nih.govfrontiersin.org. Studies in transgenic mice have demonstrated that inactivation of this pathway dramatically accelerates c-Myc-induced tumorigenesis nih.gov. In addition to the ARF-MDM2 interaction, c-Myc-induced stress on ribosome biogenesis can also activate p53 through the binding of ribosomal proteins (like L11) to MDM2, representing a parallel pathway for p53 activation nih.gov.

Interacting ProteinFunction in the PathwayConsequence of Interaction with c-Myc Network
p53 Tumor suppressor; transcription factor that induces cell cycle arrest or apoptosis.Stabilized and activated in response to high c-Myc levels, acting as a barrier to transformation.
ARF Tumor suppressor; senses oncogenic signals like high c-Myc.Induced by c-Myc; inhibits MDM2, leading to p53 stabilization.
MDM2 E3 ubiquitin ligase; negative regulator of p53.Inhibited by ARF, preventing the degradation of p53 and allowing its accumulation.

Cross-Talk with Other Proto-Oncogenes (e.g., HIF-1α, Egr1, c-Fos, c-Jun)

c-Myc's influence extends to interactions with other proto-oncogenic transcription factors, creating a complex regulatory network that fine-tunes cellular responses to various stimuli, including hypoxia and growth signals.

Hypoxia-Inducible Factor 1-alpha (HIF-1α): The relationship between c-Myc and HIF-1α is multifaceted. Under hypoxic conditions, HIF-1α can act as an antagonist to c-Myc's transcriptional activity. HIF-1α competes with c-Myc for binding to their common partner, MAX, thereby disrupting the formation of functional MYC/MAX heterodimers and inhibiting the transcription of c-Myc target genes nih.gov. This is viewed as an adaptive response to promote cell survival under low-oxygen stress nih.govnih.gov. Conversely, when c-Myc is overexpressed, as is common in cancer, it can enhance the stability and accumulation of the HIF-1α protein, even under normoxic conditions nih.govmdpi.com. This occurs post-transcriptionally, in part by increasing the generation of reactive oxygen species (ROS) which stabilize HIF-1α mdpi.com. This cooperation can drive metabolic reprogramming, such as the Warburg effect, promoting tumor growth nih.gov.

c-Fos and c-Jun: c-Fos and c-Jun are components of the AP-1 (Activator Protein-1) transcription factor complex, which is involved in proliferation and differentiation. c-Myc is an immediate-early gene, and its expression is rapidly induced by mitogenic signals, similar to c-fos and c-jun. There is significant cross-regulation between these pathways. c-Myc can influence AP-1 activity, and they share common regulatory elements in the promoters of many target genes involved in cell cycle progression. This interplay allows cells to integrate diverse extracellular signals to mount a coordinated proliferative response.

Interacting Proto-OncogeneNature of Cross-Talk with c-MycFunctional Outcome
HIF-1α Bidirectional regulation. HIF-1α can inhibit c-Myc activity. Overexpressed c-Myc can stabilize HIF-1α protein.In normal hypoxia, survival is promoted. In cancer, cooperation can drive metabolic reprogramming and tumor progression.
Egr1 Co-regulation of target genes involved in growth and proliferation.Integration of mitogenic and stress signals to control cell fate.
c-Fos / c-Jun (AP-1) Co-regulation and shared transcriptional targets.Coordinated control of the cellular proliferative response to growth factors.

Cross-Talk with Cellular Stress Responses

High levels of c-Myc expression impose significant stress on the cell, particularly by driving relentless proliferation and altering metabolic processes. This "oncogenic stress" elicits cellular stress responses, primarily the DNA damage response (DDR), which can act as both a barrier to and a facilitator of tumorigenesis.

Response to DNA Damage

The c-Myc protein is intimately involved in the cellular response to DNA damage, acting as a double-edged sword nih.gov. On one hand, deregulated c-Myc expression is a potent source of endogenous DNA damage. It drives cells into S-phase and accelerates DNA replication, leading to "replication stress" biorxiv.orgmdpi.com. This stress manifests as the slowing or stalling of replication forks, which can cause DNA double-strand breaks (DSBs) biorxiv.orgmdpi.com. One mechanism by which c-Myc induces replication stress is by increasing the amount of cohesin proteins bound to chromatin during the G1 phase of the cell cycle biorxiv.orgresearchgate.netnih.gov. This accumulation of cohesins can interfere with the progression of the replication machinery nih.gov.

This c-Myc-induced DNA damage activates the DDR network, a signaling cascade that senses damage and coordinates repair. Key sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated mdpi.com. The ATM-CHK2 branch of the DDR, in particular, is a critical tumor-suppressive barrier activated by c-Myc, often signaling through the p53 pathway to induce apoptosis or senescence nih.gov.

Oncogenic Stress and its Biological Consequences

Oncogenic stress refers to the array of cellular stresses induced by the aberrant activation of an oncogene like c-myc. This stress is a major driver of genomic instability, a hallmark of cancer biorxiv.org. The primary sources of c-Myc-induced oncogenic stress include:

Replication Stress: As described above, by pushing cells to proliferate without the necessary checkpoints, c-Myc causes replication forks to stall and collapse, generating DNA breaks biorxiv.orgresearchgate.net. This is a major source of genomic instability in the early stages of cancer development biorxiv.org.

Metabolic and Transcriptional Stress: Upregulation of c-Myc leads to a massive increase in transcription and RNA synthesis to fuel rapid growth aacrjournals.orgnih.gov. This heightened metabolic activity can lead to the accumulation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids mdpi.com. Furthermore, recent research shows that the resulting excess RNA must be degraded, and the accumulation of RNA catabolites can itself be cytotoxic, representing another layer of oncogenic stress aacrjournals.orgnih.gov.

The biological consequences of this oncogenic stress are profound and represent a critical barrier that precancerous cells must overcome. The primary outcomes are:

Apoptosis: The activation of the DDR and the p53 pathway in response to c-Myc-induced damage often triggers programmed cell death, eliminating potentially cancerous cells nih.gov.

Senescence: Alternatively, cells can enter a state of permanent growth arrest known as senescence, another potent tumor-suppressive mechanism.

Genomic Instability: If the DDR is compromised or the damage is too extensive to be repaired accurately, oncogenic stress leads to mutations, chromosomal breaks, and rearrangements mdpi.comnih.gov. While initially a barrier, this instability can also provide the genetic diversity that allows a clone of cells to bypass apoptosis and senescence pathways, ultimately leading to malignant transformation mdpi.com.

Type of Oncogenic StressPrimary MechanismBiological Consequence
Replication Stress Increased cohesin loading on chromatin, deregulation of replication initiation, leading to stalled/collapsed replication forks.DNA double-strand breaks, activation of ATM/ATR pathways, genomic instability.
Metabolic/Transcriptional Stress Increased RNA synthesis and subsequent decay; generation of Reactive Oxygen Species (ROS).Cytotoxicity from RNA catabolites, oxidative damage to DNA, activation of stress responses.

Methodologies and Experimental Approaches in Proto Oncogene Protein C Myc I Research

In Vitro Cellular Models for Proto-Oncogene Protein c-Myc Studies

In vitro models provide controlled, manipulable systems to investigate the cell-intrinsic functions of c-Myc. These models are fundamental for high-throughput screening, detailed molecular analysis, and hypothesis testing.

Immortalized cell lines are a cornerstone of c-Myc research, offering reproducibility and scalability. A variety of human and rodent cell lines have been developed or adapted to study different facets of c-Myc biology. Some systems are engineered for inducible c-Myc expression, allowing researchers to study the direct consequences of its activation. For example, the human lymphoblastoid p493-6 cell line allows for the fine-tuned expression of MYC, revealing that increased proliferation rates and cell size are dependent on high levels of MYC in a dose-dependent manner. researchgate.net Other cell lines, such as the Rat-1 fibroblast-derived HO15.19 line, which has both c-myc alleles deleted, serve as a null background to study the effects of ectopically expressed c-Myc. nih.gov This cell line is unique in its ability to proliferate, albeit slowly, without any Myc protein, making it a standard for investigating Myc-dependent phenotypes. nih.gov

Reporter cell lines are another powerful tool. The SH-EP human neuroblastoma cell line has been stably transfected with a MYC-responsive luciferase reporter (SHR6-17) to screen for small molecules that inhibit MYC's transcriptional activity. nih.gov These systems provide a quantitative readout of c-Myc function, facilitating the identification of potential therapeutic agents. nih.gov

Table 1: Examples of Cell Line-Based Systems in c-Myc Research

Cell LineOriginKey Feature/ApplicationReference Finding
HO15.19Rat-1 FibroblastBoth c-myc alleles deleted via somatic recombination. nih.govServes as a null background to study Myc-dependent phenotypes upon ectopic expression of c-Myc or MYCN. nih.gov
p493-6Human B LymphoblastoidConditional (tetracycline-repressible) c-Myc expression.Demonstrated that cell proliferation rate, cell size, and the fraction of cells in S and G2/M phases increase in a dose-dependent manner with c-Myc levels. researchgate.net
SHR6-17SH-EP Human NeuroblastomaStably transfected with a MYC-responsive luciferase reporter. nih.govUsed as a readout system to screen for small molecule inhibitors of MYCN-mediated transactivation. nih.gov
HCT-116Human Colorectal CarcinomaExpresses high levels of c-Myc protein. researchgate.netUtilized in CRISPR-Cas9 gene-editing studies to create c-Myc knockout clones and study effects on cell proliferation. scirp.org
HL-60Human Promyelocytic LeukemiaHigh levels of c-Myc expression due to gene amplification. researchgate.netUsed as a positive control for c-Myc expression in studies investigating antisense oligonucleotide therapies. researchgate.net

While cell lines are invaluable, primary cells cultured directly from tissues provide a model that more closely reflects the in vivo state. However, primary cells have a limited lifespan in culture. The method of conditional reprogramming (CR) has overcome this limitation by co-culturing primary epithelial cells with irradiated feeder cells in the presence of a Rho-associated coiled-coil kinase (ROCK) inhibitor. nih.gov This technique enables the rapid and sustained expansion of primary cells, including those from tumors, creating powerful platforms for personalized drug screening and studying c-Myc function in a more patient-relevant context. nih.gov

Furthermore, c-Myc is a key factor in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.govmdpi.com Studies using reprogramming models have clarified c-Myc's role in this process. It helps early reprogramming cells overcome a proliferation pause induced by the other reprogramming factors (Oct3/4, Sox2, and Klf4). nih.gov This is achieved in part by increasing the expression of LIN41, which suppresses the cyclin-dependent kinase inhibitor p21. nih.govbiocompare.com These models are crucial for understanding the fundamental mechanisms by which c-Myc controls cell fate and proliferation. biocompare.com

Advanced Omics Technologies for Comprehensive Analysis

The advent of high-throughput "omics" technologies has transformed c-Myc research, enabling a global view of its regulatory networks. oup.com These approaches provide comprehensive datasets on the genome, transcriptome, proteome, and metabolome, painting a detailed picture of the downstream consequences of c-Myc activity. jusst.org

Genomics and Transcriptomics: Technologies like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been essential for mapping the genome-wide binding sites of c-Myc. nih.gov This has revealed that c-Myc binds to the promoter regions of thousands of genes. atlasgeneticsoncology.org RNA-sequencing (RNA-seq) complements this by quantifying the expression levels of all genes in a cell, identifying which genes are transcriptionally activated or repressed by c-Myc. nih.gov These combined approaches have established c-Myc as a global transcriptional amplifier. nih.gov

Proteomics: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins. Affinity purification coupled with mass spectrometry (AP-MS) has been used to identify proteins that interact with c-Myc, revealing its place within complex protein networks. nih.gov For example, this approach demonstrated that while the related protein MGA interacts with a repressive complex containing the c-Myc partner MAX, c-Myc itself is not part of this specific complex. nih.gov

Metabolomics: c-Myc is a master regulator of metabolism. Metabolomics, which analyzes the complete set of small-molecule metabolites, has been crucial in defining how c-Myc reprograms cellular metabolism to fuel rapid proliferation, for instance by upregulating glycolysis and glutaminolysis.

The integration of these multi-omics datasets provides a powerful, systems-level understanding of c-Myc's function. oup.com This comprehensive analysis is critical for identifying key downstream nodes in the c-Myc pathway that may represent vulnerabilities and potential therapeutic targets.

Genomics and Transcriptomics (e.g., Microarray, RNA-Seq, ChIP-Seq)

To elucidate the vast transcriptional network regulated by c-Myc, researchers utilize high-throughput genomics and transcriptomics approaches. These methods allow for a global view of c-Myc's influence on gene expression and its direct interactions with the genome.

Microarray analysis has been instrumental in identifying genes whose expression is altered by c-Myc. By comparing the gene expression profiles of cells with varying levels of c-Myc, such as between c-myc null and wild-type cells, researchers have identified hundreds of c-Myc responsive genes. aacrjournals.orgresearchgate.net For instance, early microarray studies in primary human fibroblasts revealed that c-Myc activation consistently induced genes involved in cell growth, such as nucleolin and fibrillarin, and cell cycle progression, like cyclin D2, while repressing genes associated with cell adhesion, including fibronectin and collagen. pnas.org

TechnologyPrincipleKey Findings in c-Myc Research
Microarray Hybridization of labeled cDNA or cRNA to a solid surface with thousands of immobilized DNA probes representing known genes to measure the relative abundance of transcripts.Identification of numerous c-Myc target genes involved in cell growth, proliferation, and metabolism. For example, a study in rat fibroblasts identified 198 c-Myc responsive genes, with a significant number involved in macromolecular synthesis. aacrjournals.orgresearchgate.net
RNA-Seq High-throughput sequencing of cDNA libraries to provide a quantitative and comprehensive profile of the transcriptome.Offers a more dynamic range and sensitivity than microarrays for quantifying gene expression changes in response to c-Myc activity. It has been used to refine the understanding of c-Myc's role in regulating transcriptional programs in various cancers.
ChIP-Seq Combines chromatin immunoprecipitation (ChIP) with high-throughput sequencing to identify the genome-wide binding sites of a specific protein.Global mapping of c-Myc binding sites has revealed that it occupies thousands of genomic loci, predominantly near the promoter regions of active genes. nih.govspringernature.com A study in human B cells identified over 4,000 potential c-Myc binding sites. nih.gov

RNA-Sequencing (RNA-Seq) has largely superseded microarrays due to its higher sensitivity, broader dynamic range, and ability to identify novel transcripts. RNA-Seq provides a more detailed and quantitative picture of the c-Myc-regulated transcriptome, further refining our understanding of the downstream effects of c-Myc activation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is a powerful technique to map the direct binding sites of c-Myc across the entire genome. This method has revealed that c-Myc binds to a vast number of promoters, often at E-box sequences (5'-CACGTG-3'). nih.govresearchgate.net A landmark ChIP-Seq study in human B cells identified over 4,000 potential genomic loci occupied by c-Myc, the majority of which were located near proximal promoter regions and frequently associated with CpG islands. nih.gov Calibrated ChIP-Seq approaches are also being developed to more accurately quantify the interactions between c-Myc and chromatin. springernature.comnih.gov

Proteomics and Metabolomics in c-Myc Driven Cellular States

Understanding the functional consequences of c-Myc's transcriptional control requires the analysis of the proteome and metabolome.

Proteomics studies in the context of c-Myc aim to identify changes in protein expression and protein-protein interactions that are driven by c-Myc activity. Quantitative proteomic analyses comparing cells with and without functional c-Myc have revealed widespread changes in the proteome. embopress.org For example, such studies have shown that c-Myc overexpression leads to decreased levels of adhesion molecules and actin-binding proteins, consistent with altered cell morphology, and an increase in proteins involved in protein synthesis and anabolic enzymes, contributing to increased cell mass. embopress.org Advanced proteomic techniques, such as tandem affinity purification (TAP) coupled with multi-dimensional protein identification technology (MudPIT) and stable isotope labeling with amino acids in cell culture (SILAC), have been employed to identify a large number of c-Myc interacting proteins. nih.govtandfonline.comnih.govresearchgate.net One such screen identified 418 non-redundant proteins, of which 389 were previously unknown interactors, significantly expanding the known c-Myc interactome. nih.govtandfonline.comnih.govresearchgate.net

Metabolomics , the large-scale study of small molecules or metabolites, is increasingly used to investigate the profound impact of c-Myc on cellular metabolism. It is well-established that c-Myc orchestrates a metabolic reprogramming that supports rapid cell proliferation, including the upregulation of glycolysis and glutaminolysis. Metabolomic profiling of c-Myc-driven cancer cells provides a detailed snapshot of these altered metabolic pathways, identifying key nodes that could be targeted for therapeutic intervention.

Functional Genomics and High-Throughput Screening Approaches

Functional genomics and high-throughput screening (HTS) are critical for identifying novel regulators of c-Myc and for discovering potential therapeutic agents that target c-Myc or its downstream pathways.

Functional genomics screens , often utilizing RNA interference (RNAi) or CRISPR/Cas9 technology, can systematically probe the genome for genes that are essential for the survival of c-Myc-driven cancer cells. For example, high-throughput siRNA screens have been used to identify synthetic lethal interactions with c-Myc overexpression. nih.govnih.gov One such screen of approximately 3,300 druggable genes identified 48 genes that, when silenced, were selectively lethal to cells with high c-Myc levels. nih.govnih.gov More recently, CRISPR/Cas9-based screens have been designed to systematically disrupt E-box sequences throughout the genome to identify essential c-Myc binding sites and their corresponding target genes in various cancer cell lines. biorxiv.orgbiorxiv.org

High-throughput screening (HTS) of small molecule libraries is a primary strategy for identifying inhibitors of c-Myc. nih.gov Various HTS assays have been developed, including those that detect cellular c-Myc protein levels, monitor c-Myc activation using molecular imaging sensors, or identify compounds that disrupt the c-Myc/Max dimerization. nih.govaacrjournals.org For instance, a quantitative HTS of roughly 5,000 bioactive compounds using a c-Myc activation sensor identified the anti-protozoal drug nitazoxanide as a potent c-Myc inhibitor. nih.govaacrjournals.org Another HTS approach utilized a fluorescent small molecule probe that binds to the leucine (B10760876) zipper domain of c-Myc to screen for competing inhibitors. jonathanrosshart.com

Screening ApproachPrincipleExample Finding
siRNA Screening High-throughput silencing of individual genes to identify those essential for the viability of c-Myc overexpressing cells (synthetic lethality).Identified CSNK1e as a kinase whose inhibition is synthetically lethal with MYCN amplification in neuroblastoma. nih.govnih.gov
CRISPR/Cas9 Screening Genome-wide knockout of genes or disruption of regulatory elements (e.g., E-boxes) to identify essential c-Myc targets and binding sites.Pinpointed crucial known and novel MYC-regulated genes involved in cancer development by targeting E-boxes in various cancer cell lines. biorxiv.org
Small Molecule HTS Rapidly assaying large libraries of chemical compounds for their ability to inhibit c-Myc function, expression, or interactions.A screen of ~5,000 compounds identified nitazoxanide as an inhibitor of c-Myc activation. nih.govaacrjournals.org

Biochemical and Biophysical Methods for Proto-Oncogene Protein c-Myc I Characterization

A variety of biochemical and biophysical techniques are employed to dissect the molecular mechanisms of c-Myc function, including its interactions with other proteins and DNA, and its three-dimensional structure.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, GST Pull-down)

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in their native cellular context. nih.govspringernature.comelsevierpure.com By using an antibody to pull down c-Myc from a cell lysate, interacting proteins are also isolated and can be identified by Western blotting. This method has been crucial for confirming interactions between c-Myc and its binding partners, such as Max, as well as transient interactions with kinases and phosphatases. nih.gov

Glutathione S-transferase (GST) pull-down assays are an in vitro method to investigate direct protein-protein interactions. In this assay, a "bait" protein, such as c-Myc, is expressed as a fusion with GST and immobilized on glutathione-coated beads. These beads are then incubated with a cell lysate or a purified "prey" protein to see if it binds to the bait. This technique was used, for example, to map the interaction between Aurora kinase A and the N-terminal region of N-Myc. nih.gov

DNA Binding Assays (e.g., EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is a common in vitro technique to study the binding of proteins to DNA. wikipedia.orgnih.govthermofisher.com It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. wikipedia.org EMSA has been instrumental in characterizing the sequence-specific binding of the c-Myc/Max heterodimer to E-box DNA sequences and in assessing the ability of small molecules to inhibit this interaction. signosisinc.comresearchgate.netpnas.org

Structural Characterization Techniques

Determining the three-dimensional structure of c-Myc and its complexes is essential for understanding its function and for structure-based drug design.

X-ray crystallography has provided high-resolution structures of the basic helix-loop-helix leucine zipper (bHLHZip) domain of the c-Myc/Max heterodimer bound to its E-box DNA target. nih.gov These structures have revealed the molecular basis of DNA recognition by the c-Myc/Max complex. More recently, crystal structures of the apo (unbound) form of the c-Myc:Max complex have been solved, showing that the basic region of c-Myc has an intrinsic helical propensity even in the absence of DNA. nih.govrcsb.orgacs.org

High-Resolution Imaging and Live-Cell Microscopy Techniques in Proto-Oncogene Protein c-Myc Research

The study of the proto-oncogene protein c-Myc, a critical regulator of cellular processes and a key factor in oncogenesis, has been profoundly advanced by high-resolution imaging and live-cell microscopy techniques. nih.govresearchgate.netnih.gov These methodologies permit the direct visualization and quantitative analysis of c-Myc's behavior within the complex environment of living cells, offering unparalleled insights into its dynamic localization, interactions, and function. nih.govnih.govresearchgate.net Techniques such as Fluorescence Recovery After Photobleaching (FRAP), Förster Resonance Energy Transfer (FRET), and super-resolution microscopy have been instrumental in elucidating the spatiotemporal dynamics of c-Myc, from its mobility within the nucleus to its association with other proteins and the formation of higher-order structures. nih.govnih.govelifesciences.org

Fluorescence Recovery After Photobleaching (FRAP) to Probe c-Myc Mobility

FRAP is a powerful technique used to measure the mobility of fluorescently labeled molecules within a living cell. nih.govresearchgate.net In studies of c-Myc, FRAP has been employed to determine the diffusion dynamics of c-Myc in the nucleus, providing insights into its transient interactions with chromatin and other nuclear components. nih.govnih.gov By photobleaching a specific region of the nucleus and monitoring the recovery of fluorescence as unbleached c-Myc molecules diffuse into the area, researchers can calculate parameters such as the diffusion coefficient and the mobile fraction of the protein. nih.govresearchgate.net

Detailed Research Findings from FRAP Studies:

Studies utilizing FRAP to analyze the mobility of c-Myc-eGFP (enhanced Green Fluorescent Protein) in the nuclei of mouse embryonic fibroblast (MEF) cells have revealed that c-Myc exists in at least two populations with distinct diffusion coefficients: a "less mobile" fraction and a "mobile" fraction. nih.gov The less mobile fraction is thought to represent c-Myc molecules engaged in interactions with larger, less mobile structures such as chromatin, while the mobile fraction represents c-Myc that is more freely diffusing within the nucleoplasm. nih.gov

Under conditions of serum starvation, the diffusion coefficient of the mobile c-Myc-eGFP fraction was measured to be approximately 2.3 ± 0.2 µm²/sec. nih.gov Interestingly, upon serum stimulation, which promotes cell cycle entry and c-Myc activity, there is a noticeable shift to a higher diffusion coefficient, suggesting alterations in the interaction landscape of c-Myc. nih.gov At very high expression levels of c-Myc-eGFP, a more mobile fraction with a diffusion coefficient of 5.5 ± 0.3 μm²/sec was observed, potentially indicating saturation of lower mobility binding sites. nih.gov For comparison, free eGFP in a cell has a much higher diffusion coefficient of approximately 26 ± 7 μm²/s. nih.gov

Table 1: Diffusion Coefficients of c-Myc-eGFP in MEF Cell Nuclei Determined by FRAP

Conditionc-Myc FractionDiffusion Coefficient (µm²/sec)Reference
Serum StarvationMobile2.3 ± 0.2 nih.gov
High ExpressionMost Mobile5.5 ± 0.3 nih.gov
Comparative ControlFree eGFP26 ± 7 nih.gov

Förster Resonance Energy Transfer (FRET) for Visualizing c-Myc Interactions

FRET is a technique that allows for the detection of protein-protein interactions in living cells with nanometer-scale resolution. nih.govbasicmedicalkey.com It relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 1-10 nm). nih.gov In the context of c-Myc research, FRET has been instrumental in studying the dimerization of c-Myc with its obligate partner, Max. basicmedicalkey.com

Detailed Research Findings from FRET Studies:

To visualize the interaction between c-Myc and Max, researchers have fused the basic helix-loop-helix leucine-zipper (bHLH-ZIP) domain of c-Myc to a cyan fluorescent protein (CFP) to create Myc-CFP (the donor), and the corresponding domain of Max to a yellow fluorescent protein (YFP) to create Max-YFP (the acceptor). basicmedicalkey.com When these two proteins dimerize, the CFP and YFP fluorophores are brought into close proximity, allowing for FRET to occur. basicmedicalkey.com

The efficiency of FRET can be quantified by measuring the ratio of YFP emission to CFP emission. In the monomeric state, where Myc-CFP and Max-YFP are not interacting, the ratio of fluorescence intensity at 525 nm (YFP emission) to 475 nm (CFP emission) is approximately 0.4. basicmedicalkey.com Upon complete dimerization, this ratio increases significantly to about 1.7, indicating a high FRET efficiency. basicmedicalkey.com This FRET-based assay provides a direct and quantitative measure of Myc-Max dimerization in vitro and can be adapted for use in living cells to study the dynamics of this critical interaction. basicmedicalkey.com

Table 2: FRET Analysis of Myc-CFP and Max-YFP Dimerization

Interaction StateFluorescence Intensity Ratio (525 nm / 475 nm)Reference
Monomeric (No Interaction)~0.4 basicmedicalkey.com
Dimerized (Complete Interaction)~1.7 basicmedicalkey.com

Super-Resolution Microscopy for Nanoscale Imaging of c-Myc

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM), have broken the diffraction limit of light microscopy, enabling the visualization of cellular structures with unprecedented detail. researchgate.netnih.govresearchgate.net These methods have been applied to study the nanoscale organization of c-Myc within the nucleus. elifesciences.org

Detailed Research Findings from Super-Resolution Microscopy:

Super-resolution microscopy has revealed that c-Myc can form distinct foci or multimers within the nucleus. elifesciences.org These structures are often sphere-like and form in response to perturbations in transcription elongation or mRNA splicing. nih.gov While precise quantitative data on the size and density of these c-Myc clusters is still an active area of research, the application of cluster analysis algorithms to super-resolution data allows for the quantification of various parameters of these protein clusters. For instance, in studies of other nuclear proteins using STORM, researchers have been able to calculate the number of localizations per cluster, the area of the clusters, and the distance to the nearest neighboring cluster. researchgate.net The application of similar quantitative analyses to c-Myc super-resolution data will provide deeper insights into the stoichiometry and organization of these functional hubs. The resolution of these techniques in live cells is typically in the range of 50-80 nm for STED and can be even higher for PALM and STORM. researchgate.net

Table 3: Capabilities of Super-Resolution Microscopy in Live-Cell Imaging

TechniqueTypical Resolution in Live CellsQuantitative Parameters Obtainable from Cluster AnalysisReference
STED~50-80 nmNumber of localizations per cluster, Cluster area, Inter-cluster distance researchgate.net
PALMHigher than STED, approaching tens of nanometers researchgate.net
STORM researchgate.netresearchgate.net

Live-Cell Microscopy of c-Myc Dynamics

Live-cell imaging allows for the continuous monitoring of cellular processes over time, providing a dynamic view of protein behavior. nih.govresearchgate.net By tagging c-Myc with fluorescent proteins, researchers can track its expression levels, localization, and mobility in individual living cells.

Detailed Research Findings from Live-Cell Imaging:

Live-cell imaging studies have revealed the surprising pulsatile nature of endogenous c-Myc protein expression. This means that the levels of c-Myc in a single cell can fluctuate over time, with periods of high expression followed by periods of lower expression. This heterogeneity in c-Myc dynamics from cell to cell can lead to variable transcription of its target genes and has been linked to differences in cell-cycle progression rates and sensitivity to drugs.

Furthermore, by using an optogenetic variant of c-Myc that can be controlled with light, researchers have been able to precisely control c-Myc activity and observe its immediate effects on transcription in living cells. nih.gov These studies have shown that overexpression of c-Myc primarily increases the duration of transcriptional bursts, rather than their frequency. nih.gov This finding supports the model of c-Myc as a global amplifier of gene expression. nih.gov While the precise quantification of c-Myc pulse duration and frequency is complex and context-dependent, these live-cell imaging approaches provide a framework for dissecting the intricate dynamics of c-Myc regulation and function. nih.gov

Theoretical Frameworks and Computational Models in Proto Oncogene Protein C Myc I Biology

Mathematical and Computational Modeling of Proto-Oncogene Protein c-Myc I Networks

Mathematical and computational modeling provides a powerful lens through which to investigate the intricate web of interactions that govern c-Myc activity and its downstream effects. These models allow for the simulation of complex biological processes and the generation of testable hypotheses.

The reconstruction of gene regulatory networks (GRNs) involving c-Myc is a important step in understanding its function. These networks are essentially maps of the regulatory relationships between c-Myc and its target genes. Computational approaches are used to infer these connections from high-throughput data, such as gene expression profiles. Once reconstructed, these networks can be simulated to study their dynamic behavior.

Two common modeling formalisms used for simulating GRNs are Boolean networks and Ordinary Differential Equations (ODEs).

Boolean Networks: In this simplified framework, genes are represented as binary nodes that can be either "ON" (active) or "OFF" (inactive). nih.gov The state of each node is determined by a logical rule that represents the regulatory inputs from other nodes in the network. nih.gov Boolean models are particularly useful for capturing the qualitative dynamics of large-scale networks and identifying stable states, or attractors, which can correspond to different cellular phenotypes. youtube.com For instance, a Boolean model of non-small cell lung cancer has been used to analyze the interplay between lncRNAs, miR-34a, and Myc in regulating cell fate decisions like senescence and apoptosis. nih.gov

Ordinary Differential Equations (ODEs): ODE models offer a more detailed and quantitative description of GRNs by representing the concentrations of molecules as continuous variables. nih.gov The change in concentration of each molecule over time is described by a differential equation that incorporates the rates of its synthesis and degradation, as well as its interactions with other molecules. researchgate.netsjtu.edu.cn While ODE models require more detailed kinetic parameters, which can be challenging to obtain, they can provide a more nuanced understanding of the system's dynamics, including transient behaviors and oscillations. nih.gov ODE models have been used to explore the signaling pathways that control c-Myc degradation and their impact on oncogenic transformation. nih.gov

A variety of computational tools and algorithms are employed to reconstruct and simulate these networks from experimental data. These approaches have been instrumental in identifying key regulatory motifs and feedback loops within the c-Myc network that contribute to its dynamic behavior.

Predictive computational models aim to forecast c-Myc activity and its consequences for cellular behavior, such as proliferation, apoptosis, and differentiation. These models are often built using machine learning and deep learning techniques, which can identify complex patterns in large datasets.

Machine Learning Models: Machine learning algorithms can be trained on gene expression data to develop signatures that predict c-Myc pathway activity. nih.gov For example, a logistic regression framework has been used to create tumor type-specific, transcriptomic-based MYC activity scores. nih.gov These scores have been shown to reflect a variety of mechanisms that regulate MYC and can have better prognostic value than individual molecular markers like MYC amplification. nih.gov An 18-gene Myc activity signature has been developed that is highly predictive of poor prognosis in several Myc-associated cancers. aacrjournals.org

Deep Learning Models: Deep learning, a subset of machine learning, utilizes neural networks with multiple layers to learn intricate patterns from data. Deep learning models have been successfully applied to predict c-Myc binding sites across the genome with high accuracy. nih.gov By analyzing the filters learned by these models, researchers have not only confirmed the canonical CACGTG binding motif but also identified other consensus sequences for transcription factors that cooperate with c-Myc. nih.gov

The validation of these predictive models is a critical step and is often performed using independent datasets and through experimental verification of the model's predictions. These models hold significant promise for personalized medicine, where they could be used to stratify patients and predict their response to targeted therapies.

Systems Biology Approaches to this compound Dysregulation

Systems biology takes a holistic view of biological systems, aiming to understand how the interactions between individual components give rise to the behavior of the system as a whole. This approach is particularly well-suited for studying the dysregulation of a master regulator like c-Myc.

A cornerstone of systems biology is the integration of multiple layers of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov By combining these diverse data types, researchers can construct more comprehensive and accurate models of c-Myc regulatory networks. nih.gov

Large-scale cancer genomics projects, such as The Cancer Genome Atlas (TCGA), have generated vast multi-omics datasets for thousands of tumor samples across numerous cancer types. bioengineer.org The integration of these datasets has provided invaluable insights into the mechanisms of c-Myc dysregulation in cancer. For example, by integrating genomic and transcriptomic data from lung adenocarcinoma samples in the TCGA, researchers identified that loss-of-function mutations in the MGA gene, which encodes a protein that antagonizes c-Myc, are functionally equivalent to MYC activation. nih.gov

Integrative analysis of multi-omics data can also reveal how different molecular alterations converge to activate the c-Myc pathway. nih.gov This includes not only direct alterations to the MYC gene itself (e.g., amplification, mutations) but also changes in upstream signaling pathways and downstream target gene expression. nih.govmdpi.com

Emergent properties are behaviors of a system that are not apparent from the properties of its individual components but arise from their interactions. In the context of c-Myc biology, systems-level analyses are revealing how the structure of the c-Myc network gives rise to distinct cellular states, such as proliferation versus apoptosis.

The decision between these opposing cell fates is a critical aspect of c-Myc's function and is thought to be governed by the interplay of various factors within the c-Myc network. nih.govresearchgate.net Computational models have suggested that the balance between pro-proliferative and pro-apoptotic signals downstream of c-Myc can determine the ultimate cellular outcome. nih.gov For instance, the interaction of c-Myc with other key proteins like p53 can create a molecular switch that dictates whether a cell lives or dies. nih.govresearchgate.net

Network motifs, which are recurring patterns of interconnections in a network, are thought to play a crucial role in shaping the dynamic behavior of the c-Myc network and contributing to these emergent properties. Feedback loops, in particular, are important for generating stable states (bistability) and oscillations, which can underlie cellular decision-making processes.

Evolutionary Perspectives on MYC Gene Conservation and Diversification

Understanding the evolutionary history of the MYC gene family provides valuable insights into its fundamental biological roles and the constraints that have shaped its function over millions of years.

The MYC gene family, which in humans includes c-myc, l-myc, and n-myc, arose through a series of gene duplication events. nih.govpnas.org Phylogenetic analyses indicate that a duplication of an ancestral myc gene occurred early in vertebrate evolution, giving rise to the c-myc lineage and another lineage that later duplicated again to form the N- and L-myc lineages. nih.govpnas.org This evolutionary divergence corresponds with the branching of major vertebrate groups. nih.gov In teleost fish, an additional whole-genome duplication event led to further diversification of the c-myc gene, with some species retaining duplicated copies that have undergone partial sub-functionalization. nih.gov

Comparative genomics has revealed that certain regions of the c-Myc protein have been highly conserved throughout evolution, suggesting that they are critical for its function. nih.gov The C-terminal portion of the protein, which contains the basic helix-loop-helix leucine (B10760876) zipper (bHLH-LZ) domain responsible for DNA binding and dimerization with its partner protein Max, is particularly well-conserved. nih.gov In contrast, the N-terminal transactivation domain shows more variability, although it contains several conserved "Myc boxes" that are important for its regulatory activities. nih.gov

The conservation of c-Myc's core functions is also reflected in the conservation of its regulatory elements. Studies have shown that some non-coding elements that regulate MYC expression have been conserved across vast evolutionary distances, highlighting their importance in maintaining the precise control of MYC gene expression. oup.com The study of MYC gene evolution across different species provides a powerful framework for understanding its fundamental roles in development and disease.

Data Tables

Table 1: Examples of Mathematical and Computational Models in c-Myc Research

Model TypeApplicationKey Findings
Boolean Network Analysis of lncRNA-miRNA-Myc interactions in non-small cell lung cancerPredicted positive feedback loops involving miR-34a, E2F1, and ANRIL/UFC1 that regulate cell fate. nih.gov
Ordinary Differential Equations (ODEs) Modeling of c-Myc degradation pathwaysElucidated the role of PP2A and Pin1 in regulating c-Myc stability and its impact on oncogenesis. nih.gov
Machine Learning (Logistic Regression) Development of a MYC activity signature across cancer typesCreated a transcriptomic-based score that captures diverse MYC activation mechanisms and has prognostic value. nih.gov
Deep Learning (Convolutional Neural Network) Prediction of c-Myc binding sites in the genomeAchieved high accuracy in predicting binding sites and identified co-regulating transcription factor motifs. nih.gov

Table 2: Key Findings from Multi-Omics Integration in c-Myc Research

Cancer TypeIntegrated Omics DataKey Insight
Lung Adenocarcinoma Genomics (TCGA), Transcriptomics (TCGA)Identified loss-of-function mutations in MGA as a mechanism of MYC pathway activation. nih.gov
Hepatocellular Carcinoma Transcriptomics (TCGA), Murine model transcriptomicsRevealed conserved transcriptional programs between a Myc-driven mouse model and human tumors with MYC amplification. nih.gov
Diffuse Large B-cell Lymphoma (DLBCL) Genomics, Transcriptomics, MetabolomicsHighlighted the role of MYC alterations in metabolic reprogramming, particularly amino acid metabolism. mdpi.com

Table 3: Evolutionary History of the MYC Gene Family

Evolutionary EventApproximate TimingConsequence
Ancestral MYC gene Pre-vertebrateSingle MYC-like gene
First major duplication Early vertebrate evolutionDivergence of c-myc and N-/L-myc lineages nih.govpnas.org
Second major duplication Later in vertebrate evolutionDivergence of N-myc and L-myc lineages nih.govpnas.org
Teleost-specific whole genome duplication ~320 million years agoDuplication of c-myc to c-myca and c-mycb in fish, with subsequent gene loss in some lineages nih.gov
Cyprininae-specific duplication More recentAdditional duplication of c-myca in carp and goldfish nih.gov

Conceptual Models of this compound Biology

The proto-oncogene protein c-Myc is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes. Its deregulation is a hallmark of many human cancers, making it a subject of intense scientific scrutiny. Over the years, several conceptual models have emerged to describe the multifaceted and often paradoxical functions of c-Myc in cellular biology and tumorigenesis. These frameworks, namely the "Master Regulator," the "Double-Edged Sword," and the phenomenon of "Oncogene Addiction," provide a lens through which to understand the complex nature of this critical protein.

c-Myc as a "Master Regulator"

The designation of c-Myc as a "master regulator" stems from its capacity to control the expression of a vast and diverse network of target genes, estimated to encompass as much as 15% of all genes in the human genome. nih.gov This extensive transcriptional influence allows c-Myc to orchestrate a wide range of fundamental cellular programs essential for cell growth, proliferation, and metabolism. nih.govfrontiersin.org

Key regulated processes include:

Cell Cycle Progression: c-Myc promotes cell cycle entry and progression by activating the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for driving the cell through different phases of division. frontiersin.org Conversely, it can also repress the expression of CDK inhibitors like p15, p21, and p27, further accelerating cell cycle transit. frontiersin.org

Metabolism: To fuel rapid proliferation, cancer cells undergo significant metabolic reprogramming, a process heavily influenced by c-Myc. It stimulates glycolysis and glutaminolysis by upregulating the expression of key metabolic enzymes and transporters, thereby providing the necessary building blocks for macromolecular synthesis. nih.gov

Protein and Ribosome Biogenesis: c-Myc drives the synthesis of proteins and ribosomes, which are essential for increasing cell mass and preparing for cell division. nih.gov This is achieved by regulating genes involved in ribosome assembly and protein translation.

The role of c-Myc as a master regulator is underscored by its ability to act as a universal amplifier of transcription, broadly enhancing the expression of actively transcribed genes. frontiersin.org

Table 1: Examples of c-Myc Target Genes in Key Cellular Pathways

PathwayActivated GenesRepressed GenesFunctional Consequence
Cell CycleCyclin D1, Cyclin E1, CDK4, E2F1p15, p21, p27Promotes G1/S transition and cell cycle progression
MetabolismLDHA (Lactate Dehydrogenase A), GLS (Glutaminase), Hexokinase 2-Enhances glycolysis and glutaminolysis
BiosynthesisGenes for ribosomal proteins, Nucleolin-Increases protein and ribosome synthesis

The "Double-Edged Sword" of c-Myc Function

The concept of c-Myc as a "double-edged sword" highlights its paradoxical ability to exert both pro-proliferative and pro-apoptotic effects. nih.gov This duality is a critical aspect of its biological function and has significant implications for tumorigenesis. While c-Myc is a potent driver of cell division, its overexpression can also trigger programmed cell death, or apoptosis, as a protective mechanism against uncontrolled proliferation. nih.gov

The outcome of c-Myc activation—whether it leads to proliferation or apoptosis—is highly context-dependent, influenced by factors such as the cellular environment, the presence of survival signals, and the integrity of tumor suppressor pathways. For instance, in the presence of ample growth factors and survival signals, c-Myc primarily drives proliferation. However, in the absence of these signals, or in the presence of cellular stress, the apoptotic function of c-Myc can become dominant. nih.gov

Research has shown that the level of c-Myc expression can also dictate the cellular response. While a modest elevation of c-Myc can enhance cellular transformation, a robust overexpression has been observed to lead to a dramatic increase in apoptosis. nih.gov

Furthermore, c-Myc's dual nature extends to its role in genomic instability. By promoting rapid and relentless cell division, c-Myc can induce replicative stress, leading to DNA damage and chromosomal aberrations. nih.gov While this instability can contribute to the acquisition of further mutations that drive cancer progression, it can also render cancer cells more vulnerable to DNA-damaging therapeutic agents.

Table 2: The Dichotomous Functions of c-Myc

FunctionPro-Tumorigenic AspectAnti-Tumorigenic Aspect
Cell FateDrives cell proliferation and growth.Induces apoptosis in the absence of survival signals. nih.gov
Genomic IntegrityPromotes genomic instability, potentially leading to oncogenic mutations. nih.govIncreased genomic instability can sensitize cells to DNA-damaging therapies.

"Oncogene Addiction": A Dependency on c-Myc

The biological phenomenon of "oncogene addiction" describes the dependency of many tumor cells on the sustained activity of a single oncogene for their proliferation and survival. nih.govresearchgate.net Cancers driven by c-Myc overexpression often exhibit this dependency, becoming "addicted" to high levels of c-Myc protein.

This addiction creates a therapeutic window, as the inactivation of c-Myc in these tumors can lead to a variety of anti-cancer outcomes, including:

Tumor Regression: Numerous preclinical studies have demonstrated that switching off c-Myc expression in established tumors can lead to their dramatic and sustained regression. nih.govsemanticscholar.org

Cellular Senescence: In some contexts, c-Myc inactivation induces a state of irreversible growth arrest known as cellular senescence. pnas.org

Terminal Differentiation: In certain tumor types, such as osteosarcoma, the inactivation of c-Myc can cause cancer cells to differentiate into mature, non-proliferating cells. nih.gov

Apoptosis: The withdrawal of c-Myc can trigger apoptosis in tumor cells that have become reliant on its pro-survival signals. nih.gov

The mechanisms underlying oncogene addiction to c-Myc are complex and involve both tumor cell-intrinsic and host-dependent pathways. researchgate.netnih.gov The sustained high-level expression of c-Myc can rewire cellular signaling and transcriptional programs to such an extent that its subsequent removal causes a catastrophic collapse of these networks, leading to cell death or growth arrest.

Table 3: Outcomes of c-Myc Inactivation in Different Tumor Models

Tumor TypePrimary Outcome of c-Myc InactivationReference Finding
LymphomaProliferative arrest, differentiation, apoptosis, and senescence. nih.govpnas.orgSustained tumor regression observed in a majority of cases. pnas.org
OsteosarcomaTerminal differentiation into mature osteocytes and senescence. nih.govpnas.orgTumor regression without significant apoptosis. nih.gov
Hepatocellular CarcinomaDifferentiation, apoptosis, and senescence. nih.govpnas.orgTumor regression observed. nih.gov
Mammary AdenocarcinomaIncomplete regression and rapid tumor regrowth. core.ac.ukThe majority of tumors progress to a c-Myc-independent state. core.ac.uk

Conclusion and Future Directions in Proto Oncogene Protein C Myc I Research

Summary of Key Knowledge Gaps and Unresolved Questions

While our knowledge of c-Myc has expanded dramatically, several fundamental questions remain unanswered, representing key knowledge gaps in the field. A comprehensive model that fully integrates all of c-Myc's diverse roles and effects is still lacking. nih.gov

One of the most significant unresolved questions is whether the pathological, cancer-driving functions of c-Myc are simply an amplification of its normal physiological roles or if, at supraphysiological levels, it acquires entirely new, neopathologic functions. frontiersin.org The precise mechanisms that allow c-Myc to orchestrate such diverse and often opposing cellular outcomes—such as proliferation and apoptosis—are still not completely understood. frontiersin.orgaacrjournals.orgmdpi.com It remains unclear if c-Myc directly impacts processes like RNA processing, translation, and DNA replication, or if its influence is solely through the transcriptional regulation of genes involved in these machineries. nih.gov

Furthermore, the intricate regulation of the c-Myc gene itself is a complex system of numerous cis-elements and trans-acting factors that is difficult to fully appreciate when studied piece by piece. nih.gov A holistic understanding of the dynamic interplay between these regulatory components, chromatin structure, and DNA topology is required to fully grasp how c-Myc expression is so tightly controlled in normal cells and how this control is lost in disease. nih.gov The specific roles of different c-Myc isoforms, such as p64 and p67, in various biological processes also remain a point of controversy and require deeper investigation. mdpi.comresearchgate.net

Key Unresolved Questions in c-Myc Research:

Area of Uncertainty Specific Questions Potential Impact
Mechanism of Action Is oncogenic MYC activity an exaggeration of its normal function or a completely new role? How does MYC choose between promoting proliferation versus apoptosis? Does MYC directly influence cellular machinery beyond transcription? nih.govfrontiersin.orgmdpi.comUnderstanding the fundamental nature of MYC's oncogenic transformation.
Regulatory Networks How do the vast number of regulatory elements and factors integrate to control c-Myc expression as a complete system? nih.govRevealing new therapeutic targets within the MYC regulatory pathway.
Isoform Function What are the distinct functions of the various c-Myc protein isoforms (e.g., p64, p67, c-Myc S) and how do they contribute to cellular outcomes? mdpi.comresearchgate.netEnabling the development of highly specific, isoform-targeted therapies.
Context Dependency How does the cellular and tissue context determine the specific outcomes of c-Myc activation? nih.govImproving the prediction of tumor behavior and response to therapy.

Emerging Research Areas and Novel Methodological Advancements

The challenges posed by c-Myc have spurred innovation, leading to several emerging research areas and the development of novel methodologies aimed at dissecting its complexity and targeting it therapeutically.

A significant advancement is the shift towards understanding the detailed transcriptional mechanisms of c-Myc to identify alternative strategies for therapeutic intervention. nih.gov Recent insights have led to a revised model of c-Myc function, proposing that its activity at enhancers drives context-specific gene programs distinct from the core set of genes activated by its promoter binding. nih.gov This suggests that selectively targeting c-Myc's enhancer activity could be a viable therapeutic approach. nih.gov

Because c-Myc's intrinsically disordered structure has made it a notoriously "undruggable" target, new methods are being developed to overcome this challenge. nih.govvhio.net One such approach involves in silico alanine (B10760859) scanning mutagenesis to identify "hot spot" residues critical for protein-protein interactions, which can then be targeted by small molecules. nih.gov Another groundbreaking discovery is the identification of a "chameleon-like" segment within the c-Myc protein that can be locked into an inactive, compact form by a specially designed molecule, effectively shutting down its function. miragenews.com

The development of novel c-Myc inhibitors is a rapidly advancing field, with several compounds now reaching clinical trials. vhio.net These include mini-proteins like OMO-103, which successfully completed a Phase I trial, and various small molecules designed to disrupt the c-Myc:MAX heterodimer, which is essential for its function. nih.govvhio.net

To better understand the global impact of c-Myc on the cell, researchers are employing advanced techniques like microarrays and proteomics. aacrjournals.org These methods allow for the identification of comprehensive changes in gene and protein expression that occur during c-Myc-induced tumorigenesis and its regression following c-Myc deactivation, revealing potential new therapeutic targets. aacrjournals.org

Recent Methodological and Therapeutic Advances:

Advancement Description Significance
Enhancer-Centric Model Proposes that MYC's binding to enhancers, not just promoters, drives specific cancer-related gene programs. nih.govOpens up the possibility of selectively inhibiting MYC's oncogenic functions while sparing its essential physiological roles.
Targeting Disordered Structure Use of computational models to find "hot spots" and "switchable" regions for drug targeting. nih.govmiragenews.comOvercomes the long-standing challenge of designing drugs for proteins without a fixed structure.
Novel Inhibitors Development of mini-proteins (e.g., OMO-103) and small molecules that are now in clinical trials. nih.govvhio.netRepresents a critical step towards making MYC a clinically druggable target.
Systems Biology Approaches Utilization of microarray and proteomic techniques to map global changes in gene/protein expression regulated by c-Myc. aacrjournals.orgProvides a broader view of MYC's impact, uncovering entire networks that could be targeted.

Broader Implications for Understanding Fundamental Cellular Processes and Dysregulation

Research into the proto-oncogene protein c-Myc has profound implications that extend far beyond its role in cancer. As a master regulator, c-Myc is deeply integrated into the core machinery of the cell, controlling fundamental processes such as the cell cycle, cell growth, metabolism, and differentiation. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org Therefore, studying c-Myc provides a unique lens through which to view the intricate coordination of these essential activities in both healthy and diseased states.

Understanding how a single factor like c-Myc can amplify transcriptional programs and influence nearly every aspect of cell life sheds light on the logic of cellular regulation. nih.govfrontiersin.org Its study reveals how cells maintain homeostasis and how the dysregulation of a central node can lead to catastrophic failures, such as uncontrolled proliferation and malignant transformation. nih.govresearchgate.net The dual nature of c-Myc, which can drive both proliferation and apoptosis, underscores the delicate balance that governs cell fate decisions. nih.gov

The deregulation of c-Myc is not just a cause of cancer but a consequence of other oncogenic signaling pathways, placing it at a critical intersection of cancer biology. nih.gov For instance, c-Myc dysregulation can be a co-transforming event for B cells where the NF-κB pathway is already activated, leading to aggressive lymphomas. nih.gov This highlights how understanding c-Myc networks is crucial for deciphering the complex interplay of events that drive tumorigenesis.

Ultimately, the quest to understand and control c-Myc is a quest to understand the fundamental principles of cellular life and death. The knowledge gained from this research informs our understanding of development, tissue repair, and aging, as well as a wide range of pathologies beyond cancer where cellular proliferation and metabolism are mismanaged. frontiersin.org The successful development of therapies targeting c-Myc would not only revolutionize oncology but could also have significant implications for other diseases characterized by its aberrant activity. vhio.netfrontiersin.org

Q & A

Q. Basic Research Focus

  • CRISPR-Cas9 : Use HDR-mediated knock-in systems with donor vectors containing selection markers (e.g., puromycin resistance) . Validate via Sanger sequencing and Western blotting to confirm protein absence.
  • siRNA/shRNA : Transient or stable knockdown models require titration to avoid off-target effects. Confirm using dual-luciferase reporters with c-Myc-responsive promoters (e.g., E-box elements) .
    Functional validation: Assess downstream targets like Cyclin D1 or apoptosis markers (e.g., BAX/BCL-2 ratios) .

What experimental designs address contradictions in c-Myc’s dual roles as an oncogene and tumor suppressor?

Advanced Research Focus
Context-dependent effects of c-Myc arise from tissue-specific interactomes and post-translational modifications. Strategies include:

  • Conditional Knockout Models : Use Cre-lox systems to delete MYC in specific cell types or developmental stages .
  • Single-Cell RNA-Seq : Resolve heterogeneity in c-Myc-driven transcriptional programs across tumor subpopulations .
  • Meta-Analysis : Compare datasets (e.g., TCGA) to correlate MYC amplification with survival outcomes in distinct cancers .
    Key consideration: Monitor microenvironmental factors (e.g., hypoxia) that modulate c-Myc stability via phosphorylation (Thr-58/Ser-62) .

How can post-translational modifications (PTMs) of c-Myc be systematically studied?

Advanced Research Focus
c-Myc activity is regulated by phosphorylation, ubiquitination, and acetylation. Methodological approaches:

  • Phospho-Specific Antibodies : Detect Thr-58/Ser-62 phosphorylation linked to FBXW7-mediated degradation .
  • Mass Spectrometry (MS) : Use SILAC labeling or immunoprecipitation (IP)-MS to map PTM sites and interacting partners (e.g., PARP10) .
  • Cycloheximide Chase Assays : Quantify protein half-life under inhibitors (e.g., MG132 for proteasomal blockade) .

What strategies mitigate challenges in measuring c-Myc transcriptional activity?

Q. Basic Research Focus

  • Chromatin Immunoprecipitation (ChIP) : Optimize crosslinking conditions (e.g., 1% formaldehyde for 10 min) to capture transient c-Myc-DNA interactions .
  • Reporter Assays : Use E-box-driven luciferase constructs with normalization to Renilla .
    Pitfalls: Avoid overexpressed c-Myc, which non-specifically binds DNA. Instead, use endogenous tagging (e.g., CRISPR knock-in with NanoLuc) .

How can c-Myc’s interaction networks be mapped in oncogenic contexts?

Q. Advanced Research Focus

  • Co-Immunoprecipitation (Co-IP) : Identify heterodimers (e.g., c-Myc/MAX) in nuclear extracts with protease/phosphatase inhibitors .
  • Proximity Ligation Assays (PLA) : Visualize in situ interactions with Duolink® probes .
  • Structural Biology : Cryo-EM or X-ray crystallography to resolve c-Myc/MAX/DNA ternary complexes .

What methodologies elucidate c-Myc’s role in metabolic reprogramming?

Q. Advanced Research Focus

  • Seahorse XF Analyzer : Measure glycolysis and OXPHOS changes in c-Myc-overexpressing cells .
  • Stable Isotope Tracing : Use ¹³C-glucose to track flux into nucleotide biosynthesis pathways .
  • CRISPR Screens : Target c-Myc-regulated metabolic genes (e.g., LDHA, PKM2) to identify synthetic lethal interactions .

How do researchers validate c-Myc-targeting therapeutics in preclinical models?

Q. Advanced Research Focus

  • Patient-Derived Xenografts (PDX) : Test c-Myc inhibitors (e.g., Omomyc) in immunocompromised mice with RNA-seq validation .
  • Organoids : Use 3D cultures of primary tumor cells to assess dose-dependent c-Myc inhibition .
    Biomarkers: Monitor urinary c-MYC mRNA fragments or serum nucleosomes in liquid biopsies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.